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  • Product: 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride
  • CAS: 1185298-55-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Chloro-3-(piperidin-4-yloxy)pyridine Hydrochloride

Target Audience: Research Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, functionalized heterocycles serve a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, functionalized heterocycles serve as foundational building blocks for the design of targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride is a highly versatile bifunctional scaffold. It combines an electron-deficient chloropyridine core—primed for regioselective cross-coupling and nucleophilic aromatic substitution (SNAr)—with a basic piperidine ring linked via an ether bridge.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, details self-validating protocols for its analytical characterization, and explores the mechanistic rationale behind its synthetic utility.

Structural Rationale and Physicochemical Properties

The molecular architecture of 2-Chloro-3-(piperidin-4-yloxy)pyridine dictates its behavior in both synthetic environments and biological assays.

  • The Chloropyridine Core: The presence of the electronegative nitrogen atom in the pyridine ring withdraws electron density from the π -system, rendering the ring electron-deficient. The chlorine atom at the C2 position is highly activated toward nucleophilic attack because the adjacent pyridine nitrogen effectively stabilizes the negative charge in the resulting Meisenheimer intermediate[1].

  • The Piperidine Ether Linkage: The piperidine ring introduces a secondary amine, which acts as a strong basic center (pKa ~9.5). The ether oxygen acts as a flexible linker, decoupling the conformational rigidity of the two rings while providing a hydrogen bond acceptor site.

  • Hydrochloride Salt Form: Formulating this building block as a hydrochloride salt protonates the piperidine nitrogen. This ionic state drastically lowers the crystal lattice energy required for aqueous dissolution, significantly enhancing thermodynamic solubility compared to its free base counterpart[2].

Quantitative Physicochemical Profile

The following table summarizes the theoretical and experimentally relevant physicochemical parameters for the hydrochloride salt and its free base form.

PropertyValue / DescriptorMechanistic Causality
Molecular Formula C₁₀H₁₄Cl₂N₂O (Salt)Represents the 1:1 stoichiometric ratio of the free base (C₁₀H₁₃ClN₂O) to HCl.
Molecular Weight 249.14 g/mol Falls well within the Lipinski Rule of 5 (Ro5) limits for ideal fragment-based drug design.
pKa₁ (Pyridine N) ~1.5 – 2.0Strongly electron-withdrawing Cl at C2 suppresses the basicity of the pyridine nitrogen.
pKa₂ (Piperidine NH) ~9.5 – 10.0Typical secondary aliphatic amine; remains fully protonated at physiological pH (7.4).
LogP (Free Base) ~1.8Moderate lipophilicity, ideal for passive membrane permeability[3].
LogD (pH 7.4) ~ -0.5 to 0.5Protonation of the piperidine ring at pH 7.4 increases aqueous partitioning[4].

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity during drug development, the determination of lipophilicity and solubility must rely on robust, self-validating systems. The "shake-flask" method remains the gold standard for these thermodynamic measurements[5].

Protocol A: Determination of Thermodynamic Aqueous Solubility

Kinetic solubility often overestimates true solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium between the solid lattice and the aqueous phase[6].

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 1.0 mg of crystalline 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride into a 1.5 mL glass HPLC vial[7].

  • Buffer Addition: Add 1.0 mL of 0.1 M Phosphate Buffered Saline (PBS) adjusted to pH 7.4.

  • Equilibration: Seal the vial and incubate in a thermomixer at 25°C and 700 rpm.

  • Self-Validation (Equilibrium Check): Prepare three identical vials. Stop the shaking at 24 h, 48 h, and 72 h. If the concentration variance between 48 h and 72 h is <5%, thermodynamic equilibrium is confirmed[6].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a 5-point calibration curve (0.1 µM to 1000 µM) prepared in DMSO/Acetonitrile[8].

Protocol B: LogD (pH 7.4) Determination via Shake-Flask

Because the piperidine nitrogen is ionizable, LogD (distribution coefficient) is a more accurate descriptor of physiological lipophilicity than LogP[4].

Step-by-Step Workflow:

  • Solvent Saturation: Pre-saturate 1-octanol with pH 7.4 PBS, and PBS with 1-octanol, by stirring the biphasic mixture for 24 hours to prevent volume changes during the assay[9].

  • Partitioning: Dissolve 0.5 mg of the compound in 1 mL of the mutually saturated biphasic system (500 µL octanol / 500 µL PBS) in a microtube.

  • Agitation: Shake the mixture at 25°C for 2 hours to ensure complete partitioning.

  • Separation: Centrifuge at 3,000 rpm for 10 minutes to break any micro-emulsions[5].

  • Analysis: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration in each phase using LC-MS/MS.

  • Calculation: LogD7.4​=log10​([Compound]aqueous​[Compound]octanol​​)

Workflow A 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl (Solid Sample) B Buffer Addition (pH 7.4) & 1-Octanol Partitioning A->B C Shake-Flask Equilibration (24 - 72 hours, 25°C) B->C D Phase Separation (Centrifugation / Filtration) C->D E HPLC-UV / LC-MS Quantification D->E F Thermodynamic Solubility & LogD (pH 7.4) Output E->F

Fig 1. Shake-flask workflow for thermodynamic solubility and LogD determination.

Mechanistic Reactivity and Synthetic Utility

The strategic placement of the chlorine atom ortho to the pyridine nitrogen makes 2-Chloro-3-(piperidin-4-yloxy)pyridine an excellent electrophile for forming complex C-N, C-O, and C-C bonds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates SNAr reactions. The reaction proceeds via an addition-elimination mechanism. When a nucleophile (e.g., a primary amine) attacks the C2 position, the π -electrons are pushed onto the electronegative pyridine nitrogen, forming a stabilized anionic intermediate (Meisenheimer complex). Subsequent collapse of this intermediate ejects the chloride leaving group[1].

The presence of the electron-donating alkoxy group at the C3 position slightly deactivates the ring compared to an unsubstituted 2-chloropyridine, but the reaction still proceeds efficiently under thermal or microwave conditions, often requiring a polar aprotic solvent (e.g., DMF, NMP) and an organic base (e.g., DIPEA).

SNAr A Chloropyridine Core (Electron-Deficient) B Nucleophilic Attack (at C2 Position) A->B + Nu⁻ C Meisenheimer Intermediate B->C D Chloride Elimination (-Cl⁻) C->D E C2-Substituted Pyridine Product D->E

Fig 2. Nucleophilic Aromatic Substitution (SNAr) pathway at the C2 position of the pyridine ring.

Transition-Metal Catalyzed Cross-Coupling

For less reactive nucleophiles or carbon-carbon bond formations, the C-Cl bond can be activated via palladium catalysis.

  • Buchwald-Hartwig Amination: Allows coupling with anilines or sterically hindered amines using Pd(OAc)₂, a bulky phosphine ligand (e.g., Xantphos or BrettPhos), and a strong base.

  • Suzuki-Miyaura Coupling: Enables the installation of aryl or heteroaryl groups at the C2 position using boronic acids, providing rapid access to biaryl scaffolds critical for target binding[1].

Note: Prior to cross-coupling, the secondary amine of the piperidine ring must typically be protected (e.g., with a Boc group) to prevent unwanted competitive binding to the transition metal catalyst or oligomerization.

References

  • Cambridge MedChem Consulting. "LogP/D." Cambridge MedChem Consulting. Available at:[Link]

  • Encyclopedia.pub. "Methods for Determination of Lipophilicity." Encyclopedia.pub. Available at: [Link]

  • Protocols.io. "In-vitro Thermodynamic Solubility." Protocols.io. Available at:[Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility." Bio-protocol. Available at:[Link]

  • ResearchGate. "(PDF) LogP / LogD shake-flask method v1." ResearchGate. Available at:[Link]

Sources

Exploratory

Thermodynamic Solubility Profile of 2-Chloro-3-(piperidin-4-yloxy)pyridine Hydrochloride in Organic Solvents

A Technical Whitepaper for Drug Development Professionals As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic interplay of molecular forces that dictates th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic interplay of molecular forces that dictates the entire downstream trajectory of active pharmaceutical ingredient (API) development. The compound 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride is a critical intermediate and building block, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators.

Converting a lipophilic free base into a hydrochloride salt is a deliberate formulation strategy designed to manipulate its physicochemical properties, specifically to 1[1]. However, this salt formation drastically alters how the molecule interacts with organic solvents during synthesis, extraction, and crystallization. This guide synthesizes the thermodynamic causality, quantitative data, and self-validating experimental protocols required to accurately profile its solubility.

Molecular Architecture & Physicochemical Causality

To understand why 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl dissolves in certain solvents and not others, we must examine the causality behind its solvation thermodynamics. The solubility of a pharmaceutical salt is dictated by the energy balance between its rigid crystal lattice and the enthalpy of solvation provided by the solvent.

  • The Cationic Core: The protonation of the piperidine nitrogen creates a strong, localized positive charge. Solvating this cation requires solvents with high dielectric constants capable of strong ion-dipole interactions.

  • The Chloride Counter-ion: The Cl− anion is a potent hydrogen-bond acceptor. Polar protic solvents (like methanol) are exceptionally effective at solvating this counter-ion through hydrogen-bond donation.

  • The Lipophilic Pyridine Ring: The 2-chloro-pyridine moiety provides a degree of lipophilicity. This prevents the lattice energy from being insurmountably high, allowing for moderate solubility in polar aprotic solvents like DMSO.

Because of the common-ion effect and the inherent polarity of the ionic lattice, non-polar organic solvents lack the dielectric capacity to overcome these intermolecular forces, 2[2].

Quantitative Solubility Profile

The following table summarizes the equilibrium thermodynamic solubility of 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl across a spectrum of organic solvents at 25.0 ± 0.1 °C.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)Descriptive Profile
Polar ProticMethanol32.7> 50.0Freely Soluble
Polar ProticEthanol24.515.0 - 20.0Soluble
Polar ProticIsopropanol18.3< 5.0Slightly Soluble
Polar AproticDMSO46.7> 100.0Very Soluble
Polar AproticAcetone20.7< 1.0Very Slightly Soluble
HalogenatedDichloromethane8.9< 0.5Very Slightly Soluble
EsterEthyl Acetate6.0< 0.1Practically Insoluble
Non-Polar AromaticToluene2.4< 0.01Practically Insoluble
Non-Polar AliphaticHexane1.9< 0.01Practically Insoluble

Note: Data represents typical thermodynamic equilibrium ranges for lipophilic pyridine-piperidine hydrochloride salts extrapolated from structurally analogous pharmaceutical intermediates.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate reliable thermodynamic solubility data, the 3[3]. However, standard dissolution tests are prone to artifacts such as supersaturation or undetected phase changes. To ensure absolute trustworthiness, I mandate a self-validating protocol that.

Step-by-Step Methodology:
  • Preparation of Saturated Mixtures: Add an excess amount (typically 50-100 mg) of 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl to 1.0 mL of the target organic solvent in a 2 mL glass HPLC vial.

  • Thermodynamic Equilibration: Seal the vials and place them in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for a minimum of 48 hours.

    • Causality: 48 hours is strictly required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium, 4[4].

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25 °C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation prior to filtration prevents the membrane from clogging and ensures that5[5].

  • Supernatant Quantification (HPLC-UV): Dilute the filtered supernatant with the appropriate mobile phase and analyze via HPLC-UV against a validated 5-point calibration curve.

  • Solid-State Validation (Critical Step): Recover the undissolved solid residue from the bottom of the vial. Dry under a gentle nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD) or Raman spectroscopy.

    • Causality: Solvents like methanol or acetone can6[6] during the 48-hour equilibration. If the solid form changes, the measured solubility corresponds to the new solvate, not the original API. This dual-analysis creates a closed-loop, self-validating system.

Experimental Workflow Visualization

G A Compound + Solvent Preparation B Thermodynamic Equilibration (Shake-Flask, 48h) A->B C Phase Separation (Centrifugation & Filtration) B->C D Supernatant Analysis (HPLC-UV/LC-MS) C->D E Solid Residue Analysis (XRPD/Raman) C->E G Validated Solubility Profile D->G F Polymorph/Solvate Transformation? E->F F->G No (Stable) H Invalidated Data (New Solid Phase) F->H Yes (Phase Change)

Shake-flask thermodynamic solubility workflow with self-validating solid-state phase checks.

Strategic Implications for Drug Development

Understanding the solubility profile of 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl empowers several downstream processing decisions:

  • Reaction Solvent Selection: DMSO is the ideal solvent for SN​Ar or cross-coupling reactions involving this intermediate due to its exceptionally high solubility (>100 mg/mL).

  • Antisolvent Crystallization: The stark contrast in solubility between methanol (>50 mg/mL) and ethyl acetate (<0.1 mg/mL) makes this solvent/antisolvent pair highly effective for purifying the hydrochloride salt. The API can be dissolved in minimal methanol, and ethyl acetate can be added dropwise to induce controlled, high-yield crystallization.

  • Residual Solvent Purging: Because the compound is practically insoluble in non-polar solvents like hexane or toluene, these can be used to wash the final filter cake. This displaces higher-boiling polar solvents trapped in the crystal lattice without risking API yield loss.

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 2-Chloro-3-(piperidin-4-yloxy)pyridine Hydrochloride

Introduction In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and shelf-life. This guide provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride, a molecule of interest for researchers and drug development professionals. Understanding the intrinsic stability of this compound is paramount for developing a robust formulation and ensuring consistent performance throughout its lifecycle.

This document will delve into the structural features of the molecule that may influence its stability, propose a rigorous stability testing program based on established regulatory guidelines, and detail the analytical techniques essential for identifying and quantifying any potential degradation products. The causality behind each experimental choice will be explained to provide a deeper understanding of the scientific rationale.

Molecular Structure and Potential Instabilities

The chemical structure of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride presents several key features that warrant careful consideration in a stability assessment.

  • Chloropyridine Ring: The presence of a chlorine atom on the pyridine ring can influence its electronic properties and susceptibility to nucleophilic substitution or degradation.[1]

  • Ether Linkage: The ether bond connecting the pyridine and piperidine moieties can be susceptible to cleavage under acidic or oxidative conditions.

  • Piperidine Ring: While generally stable, the piperidine ring can undergo oxidation or other reactions depending on the conditions.

  • Hydrochloride Salt: The hydrochloride salt form can impact the compound's solubility and hygroscopicity.[2][3] A critical aspect to investigate is the potential for disproportionation, where the salt reverts to its free base form, which can significantly alter the physicochemical properties of the API.[2][3]

A thorough understanding of these structural components is crucial for predicting potential degradation pathways and designing appropriate stress testing conditions.

Comprehensive Stability Testing Program

A robust stability testing program is essential to identify potential degradation products and establish a retest period and appropriate storage conditions.[4] The program outlined below is designed to be a self-validating system, providing confidence in the stability profile of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride.

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement and a critical component of drug development, designed to accelerate the degradation of a drug substance to identify likely degradation products and understand its degradation pathways.[5][6] These studies are typically performed under more severe conditions than accelerated stability testing.[5][7]

Table 1: Proposed Forced Degradation Conditions

Stress ConditionProposed Experimental ParametersPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursCleavage of the ether linkage, hydrolysis of the chloro-substituent.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursCleavage of the ether linkage, hydrolysis of the chloro-substituent.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the piperidine or pyridine rings, formation of N-oxides.
Thermal Stress Dry heat at 80°C for 48 hoursGeneral decomposition, potential for dehydrochlorination.
Photostability Exposure to light as per ICH Q1B guidelinesPhotolytic cleavage of bonds, oxidation.
Long-Term and Accelerated Stability Studies

Following the identification of potential degradants in forced degradation studies, long-term and accelerated stability studies are conducted under conditions defined by the International Council for Harmonisation (ICH) guidelines to evaluate the stability of the drug substance over time.[8][9][10][11]

Table 2: ICH Stability Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Analytical Methodologies for Stability Assessment

A combination of analytical techniques is essential for a comprehensive evaluation of the thermodynamic stability of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for characterizing the thermal properties of a drug substance.[12][13]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, purity, and polymorphic forms of the compound.[12][14]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of solvates or hydrates and for assessing the thermal decomposition profile of the molecule.[12][15]

Experimental Protocol: DSC and TGA
  • Sample Preparation: Accurately weigh 3-5 mg of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride into an aluminum pan.

  • DSC Analysis:

    • Heat the sample from 25°C to a temperature above its decomposition point (e.g., 300°C) at a heating rate of 10°C/min under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Heat the sample from 25°C to a temperature where complete decomposition occurs (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen purge.

    • Record the weight loss as a function of temperature.

Chromatographic and Spectroscopic Techniques

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Mass Spectrometry) is the primary technique for separating and quantifying the parent compound and its degradation products.

Experimental Protocol: Stability-Indicating HPLC Method Development
  • Column Selection: A reversed-phase C18 column is a common starting point for the separation of small molecules.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be carefully controlled to ensure good peak shape and resolution.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to demonstrate the method's ability to separate the parent peak from all degradation products.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Workflows

Forced Degradation and Analysis Workflow

G cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC Characterization Degradant Characterization HPLC->Characterization API 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for forced degradation and subsequent analysis.

Potential Degradation Pathways

G cluster_degradation Potential Degradation Products main 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride Parent Compound hydrolysis Ether Cleavage Product e.g., 2-Chloropyridin-3-ol main:f1->hydrolysis:f0 Hydrolysis oxidation N-Oxide Oxidation on N-atoms main:f1->oxidation:f0 Oxidation dehalogenation Dechlorinated Product e.g., 3-(piperidin-4-yloxy)pyridine main:f1->dehalogenation:f0 Reductive/Photolytic Dehalogenation

Caption: Predicted degradation pathways for the target molecule.

Conclusion

The thermodynamic stability of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride is a critical quality attribute that must be thoroughly investigated to ensure the development of a safe and effective pharmaceutical product. This guide has outlined a comprehensive strategy for assessing its stability, from initial forced degradation studies to long-term stability monitoring, all within the framework of regulatory expectations. By understanding the molecule's inherent liabilities and employing robust analytical methodologies, researchers and drug development professionals can confidently characterize its stability profile, leading to the development of a high-quality drug substance and product.

References

  • Development of forced degradation and stability indic
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation Testing in Pharma - ResolveMass Labor
  • Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • Forced Degradation Studies for Stability - Nelson Labs.
  • ICH Guidelines for Drug Stability Testing | PDF | Health Sciences | Medicine - Scribd.
  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA.
  • Quality Guidelines - ICH.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
  • Ich guidelines for stability studies 1 | PPTX - Slideshare.
  • Theoretical Investigation of Pyridine Derivatives as High Energy Materials - ResearchG
  • Thermochemical Study of Three Hindered Pyridine Derivatives - ACS Public
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI.
  • PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT A DISSERTATION SUBMITTED TO THE FACULTY OF - University Digital Conservancy.
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Comparison of Generic Hydrochlorothiazide Formulations by Means of TG and DSC Coupled to a Photovisual System - ResearchG
  • Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC | PerkinElmer.
  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC.
  • An In-depth Technical Guide on the Potential Degradation Products of 3,5-Dichloro-2-(trichloromethyl)pyridine - Benchchem.
  • Crystal Structure and Thermodynamic Stability of the [Hg(Pyridine) 4 (NO 3 ) 2 ] · 2(Pyridine)
  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PubMed.
  • 3-chloro-2-(piperidin-4-yl)pyridine dihydrochloride.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotin
  • COMPUTATIONAL ANALYSIS OF BIODEGRADATION PATHWAYS FOR CHLORPYRYFOS USING EAWAG-BIOCATALYSIS/ BIODEGRADATION DATABASE PATHWAY PREDICTION SYSTEM | Semantic Scholar.
  • Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory - Jurnal Kartika Kimia.
  • Proposed degradation pathways of pyridine derivatives in bacteria...
  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups - Canadian Science Publishing.
  • Stability of pharmaceutical salts in solid oral dosage forms | Request PDF - ResearchG
  • 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem.
  • 2-Chloropyridine - Wikipedia.
  • 2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride | SCBT - Santa Cruz Biotechnology.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC.
  • Degradation of Chlorpyrifos in Aqueous Chlorine Solutions: Pathways, Kinetics, and Modeling - epa nepis.
  • 4-(Piperidin-4-yloxy)pyridine hydrochloride | 490030-37-0 - Sigma-Aldrich.
  • 3-chloro-2-(piperidin-4-yl)

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Binding Affinity of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine the in vitro binding affinity of the novel compound, 2-Chloro-3-(piperidin-4-yloxy)pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine the in vitro binding affinity of the novel compound, 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. The structural motifs of this molecule, specifically the pyridine and piperidine rings, suggest a potential interaction with Cys-loop ligand-gated ion channels, most notably nicotinic acetylcholine receptors (nAChRs). Consequently, this document will focus on the principles and practical application of a radioligand competition binding assay, a gold-standard method for quantifying ligand-receptor interactions, using the α7 nAChR subtype as a primary, illustrative target.

Foundational Rationale: Target Selection and Assay Principle

The chemical architecture of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride warrants its investigation as a potential ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for fast synaptic transmission in the nervous system and are implicated in a range of neurological and psychiatric conditions, making them a significant focus in drug discovery.[1][2] The α7 nAChR subtype, in particular, is highly expressed in brain regions associated with cognition and memory, such as the hippocampus and cerebral cortex.[3]

To quantify the binding affinity of our test compound, a radioligand competition binding assay is the method of choice. This technique relies on the principle of competitive displacement. A radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation of the receptor. The amount of radioligand that binds to the receptor in the absence of a competing compound represents the total binding. In the presence of an unlabeled competitor, such as 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride, the binding of the radioligand will decrease in a concentration-dependent manner. By measuring this displacement, we can determine the inhibitor concentration that displaces 50% of the specific radioligand binding (IC₅₀), which can then be used to calculate the equilibrium dissociation constant (Kᵢ) of the test compound.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram outlines the critical steps in determining the binding affinity of a test compound using a radioligand competition assay.

Radioligand_Binding_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis ReceptorPrep Receptor Source Preparation (e.g., Rat Brain Homogenate) Incubation Incubation (Receptor + Radioligand + Test Compound) ReceptorPrep->Incubation LigandPrep Ligand Preparation (Radioligand & Test Compound Dilutions) LigandPrep->Incubation Separation Separation of Bound/Free Ligand (Rapid Vacuum Filtration) Incubation->Separation Equilibrium Reached Quantification Quantification (Liquid Scintillation Counting) Separation->Quantification CurveGen Generate Competition Curve (% Specific Binding vs. [Test Compound]) Quantification->CurveGen IC50_Calc Calculate IC50 CurveGen->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for a radioligand competition binding assay.

Detailed Experimental Protocol: α7 nAChR Binding

This protocol provides a step-by-step methodology for assessing the binding affinity of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride for the α7 nicotinic acetylcholine receptor.

Materials and Reagents
  • Test Compound: 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride

  • Receptor Source: Whole rat brain (minus cerebellum) from male Sprague-Dawley rats.[4]

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a selective α7 nAChR antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Non-specific Binding Determinate: 1 µM α-Bungarotoxin (unlabeled).

  • Filtration System: Brandel or Millipore cell harvester with GF/B glass fiber filters.

  • Scintillation Cocktail: Betaplate Scint or equivalent.

  • Instrumentation: Liquid scintillation counter (e.g., Wallac MicroBeta TriLux).

Preparation of Rat Brain Membranes
  • Homogenization: Euthanize male Sprague-Dawley rats and rapidly dissect the brains on ice. Homogenize the brain tissue in 15 volumes of ice-cold assay buffer using a Polytron homogenizer.[4]

  • Centrifugation: Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer. Repeat the centrifugation and resuspension step twice more to wash the membranes and remove endogenous ligands.

  • Final Preparation: Resuspend the final pellet in a known volume of assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method, such as the Pierce BCA assay.[5] Aliquot and store the membranes at -80°C until use.

Competition Binding Assay Procedure
  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[5]

  • Component Addition: To each well, add the following in order:

    • 150 µL of the prepared rat brain membranes (typically 50-120 µg of protein).[5]

    • 50 µL of either:

      • Assay buffer (for total binding).

      • 1 µM α-Bungarotoxin (for non-specific binding).

      • Varying concentrations of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride (for competition).

    • 50 µL of [³H]-MLA at a final concentration near its Kd (e.g., 1-2 nM).

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[5]

  • Termination and Filtration: Rapidly terminate the incubation by vacuum filtration through GF/B filters pre-soaked in assay buffer. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[5]

Data Analysis and Presentation

Data Transformation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor (test compound) concentration.

    • The resulting plot should be a sigmoidal curve.

Determination of IC₅₀ and Kᵢ
  • IC₅₀ Calculation: Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit the competition curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Kᵢ Calculation: Convert the IC₅₀ to the Kᵢ (inhibition constant) using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Illustrative Data Summary

The following table presents a hypothetical data summary for 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride against the α7 nAChR, illustrating how final data should be presented.

ParameterValue
Radioligand[³H]-Methyllycaconitine
Receptor SourceRat Brain Membranes
IC₅₀ (nM)45.2
Kᵢ (nM)20.8

Trustworthiness and Self-Validation

The integrity of this protocol is maintained through several self-validating mechanisms:

  • Parallel Controls: The simultaneous measurement of total and non-specific binding in every experiment is critical. A low ratio of non-specific to total binding (typically <20%) is indicative of a robust assay.

  • Reference Compound: A known α7 nAChR ligand with a well-established Kᵢ should be run in parallel as a positive control to validate the assay performance on a given day.

  • Saturation Analysis: The Kd of the radioligand should be determined independently via saturation binding experiments using the same membrane preparation to ensure an accurate Kᵢ calculation via the Cheng-Prusoff equation.[6]

Conclusion

This guide details a robust and validated methodology for determining the in vitro binding affinity of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride for the α7 nicotinic acetylcholine receptor. By employing a radioligand competition binding assay, researchers can obtain quantitative data (Kᵢ values) that are essential for characterizing the potency of this novel compound. This information is a critical first step in the drug discovery pipeline, informing structure-activity relationships, guiding lead optimization, and providing a foundational understanding of the compound's pharmacological profile.

References

  • Anderson, D.J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. nicotinic acetylcholine receptor α7 subunit. Available at: [Link]

  • Zhang, L., et al. (2013). An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors. PLOS ONE. Available at: [Link]

  • Sichler, S., et al. (2024). MS Binding Assays with UNC0642 as reporter ligand for the MB327 binding site of the nicotinic acetylcholine receptor. JuSER. Available at: [Link]

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

  • Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience. Available at: [Link]

  • MDPI. (2025). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Albuquerque, E. X., et al. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews. Available at: [Link]

Sources

Foundational

structural characterization of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride

An In-Depth Technical Guide to the Structural Characterization of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride Abstract This technical guide provides a comprehensive, multi-technique framework for the definitive...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Characterization of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique framework for the definitive . As a molecule of interest in pharmaceutical development, its unambiguous structural elucidation is paramount for ensuring identity, purity, and stability, which are foundational to regulatory compliance and drug safety. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, presenting a logical, self-validating workflow. We will detail protocols and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Single-Crystal X-ray Diffraction (SCXRD), and Thermal Analysis. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and rational approach to small molecule characterization.

Molecular Overview and Strategic Rationale

The target molecule, 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride, possesses several key structural features that dictate the analytical strategy for its characterization:

  • A Substituted Pyridine Ring: A chloro- and an ether-linked piperidine group create a specific substitution pattern on the aromatic ring, which can be precisely mapped using 2D NMR techniques.

  • A Halogen Atom (Chlorine): The presence of chlorine provides a distinct isotopic signature in mass spectrometry, serving as a rapid and reliable confirmation of its presence.[1][2][3]

  • An Ether Linkage (C-O-C): This functional group has characteristic vibrational frequencies detectable by FTIR spectroscopy.[4][5]

  • A Saturated Piperidine Ring: The aliphatic protons of this ring will have characteristic signals in the upfield region of the ¹H NMR spectrum.

  • A Hydrochloride Salt: The molecule is protonated, forming a salt with a chloride counter-ion. This ionic nature influences solubility and makes single-crystal X-ray diffraction essential for unequivocally determining the site of protonation (the pyridine nitrogen vs. the piperidine nitrogen) and the overall three-dimensional crystal lattice structure.[6][7]

Our strategy is therefore to use a suite of orthogonal techniques where the results from each method corroborate the others, leading to an unassailable structural assignment.

cluster_Molecule Molecular Structure of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride cluster_Features Key Structural Features cluster_Techniques Analytical Strategy M C11H15ClN2O·HCl Py Substituted Pyridine M->Py Cl Chlorine Atom M->Cl Ether Ether Linkage M->Ether Pip Piperidine Ring M->Pip Salt Hydrochloride Salt M->Salt M->Salt NMR NMR Spectroscopy (¹H, ¹³C, 2D) Py->NMR MS Mass Spectrometry (HRMS) Cl->MS FTIR FTIR Spectroscopy Ether->FTIR Pip->NMR SCXRD X-ray Diffraction (SCXRD) Salt->SCXRD Thermal Thermal Analysis (DSC/TGA) Salt->Thermal

Caption: Logical workflow matching key molecular features to the optimal analytical techniques.

Spectroscopic Elucidation

Spectroscopy forms the core of molecular identification, providing detailed information about the molecule's connectivity and functional groups.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[10] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for unambiguous signal assignment.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal solvent. Its high polarity readily dissolves the hydrochloride salt, and it allows for the observation of exchangeable protons (e.g., the N-H proton) which would be lost in solvents like D₂O.

  • 2D Experiments: While 1D spectra provide initial information, the pyridine and piperidine regions can be complex.

    • COSY (Correlation Spectroscopy) is essential to establish proton-proton coupling networks, for instance, to trace the connectivity of protons around the pyridine ring and within the piperidine ring.[10]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, providing an unambiguous assignment of the ¹³C spectrum.

  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. The spectral window should encompass -1 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (or a greater number of scans) will be necessary compared to the ¹H spectrum.[10]

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish J-coupling and one-bond C-H correlations, respectively.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Chemical Shift
Pyridine H (ortho to N)~8.0-8.2~148-150Deshielded due to proximity to the electronegative nitrogen atom.[10]
Pyridine H (meta to N)~7.4-7.6~125-130Less deshielded than the ortho proton.
Pyridine C-ClN/A~140-145The carbon atom directly attached to the electron-withdrawing chlorine is deshielded.
Pyridine C-ON/A~150-155The ether oxygen is electron-donating via resonance but inductive, leading to a downfield shift.
Piperidine H (on C-O)~4.5-4.8~70-75Protons and carbon adjacent to the ether oxygen are significantly deshielded.[11][12][13]
Piperidine H (axial, equatorial)~1.6-2.2 (complex multiplets)~30-35Typical aliphatic region for a saturated ring.
Piperidine N-H~9.0-9.5 (broad)N/AThe proton on the positively charged nitrogen (assuming piperidine protonation) will be significantly deshielded and may show exchange broadening.
Piperidine C (adjacent to N)N/A~40-45Deshielded due to the adjacent nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR chemical shifts in DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, acting as a crucial confirmation of identity.[8]

  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique ideal for pre-charged molecules like hydrochloride salts, minimizing fragmentation and ensuring the observation of the intact molecular ion (in its free base form after loss of HCl).[1]

  • High-Resolution MS (HRMS): Using an Orbitrap or Time-of-Flight (TOF) analyzer provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Isotopic Pattern: The most critical diagnostic feature will be the isotopic signature of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 3:1, providing definitive evidence of a single chlorine atom in the molecule.[2][3]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

Ion Calculated m/z (Monoisotopic) Expected Observation
[M+H]⁺ (³⁵Cl)227.0946The exact mass of the protonated free base containing ³⁵Cl.
[M+H]⁺ (³⁷Cl)229.0917The corresponding ion containing ³⁷Cl, observed at m/z + 2.
Intensity Ratio N/AThe peak at m/z 229.0917 should be approximately 32% of the intensity of the peak at m/z 227.0946, corresponding to the natural abundance ratio of ³⁷Cl/³⁵Cl (~1:3).

Table 2: Predicted high-resolution mass spectrometry data for the molecular ion of 2-Chloro-3-(piperidin-4-yloxy)pyridine.

cluster_MS Mass Spectrometry Logic Molecule C₁₁H₁₅ClN₂O (Free Base) M_35 [M+H]⁺ with ³⁵Cl m/z = 227.0946 Relative Intensity: 100% Molecule->M_35 ESI Ionization M_37 [M+H]⁺ with ³⁷Cl m/z = 229.0917 Relative Intensity: ~32% Molecule->M_37 ESI Ionization Fragment Key Fragments (e.g., loss of piperidine) M_35->Fragment Fragmentation

Caption: The expected isotopic pattern for a molecule containing one chlorine atom in MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies.

  • Method: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Place a small amount of the solid sample onto the ATR crystal.

  • Spectrum Collection: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Wavenumber (cm⁻¹) Vibration Significance
~3000-3100C-H Stretch (Aromatic)Confirms the presence of the pyridine ring.
~2850-2950C-H Stretch (Aliphatic)Confirms the presence of the piperidine ring.
~2400-2700 (broad)N⁺-H StretchCharacteristic of a secondary amine salt. Its broadness is due to hydrogen bonding.
~1580-1610C=C and C=N StretchAromatic ring stretching vibrations.
~1250 and ~1050C-O-C Stretch (Aryl-Alkyl Ether)Phenyl alkyl ethers typically show two strong C-O stretching bands; one asymmetric and one symmetric. This is a key diagnostic peak.[12][13]
~700-800C-Cl StretchConfirms the presence of the chloro-substituent.

Table 3: Key predicted FTIR absorption bands.

Solid-State Characterization

While spectroscopy defines the molecule's connectivity, solid-state analysis defines its macroscopic properties, three-dimensional structure, and thermal stability.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the unequivocal gold standard for structural determination.[14][15] It provides an atomic-resolution 3D map of the molecule in the solid state.

  • Absolute Structure: For a chiral molecule, SCXRD can determine the absolute stereochemistry. While this molecule is achiral, the principle of definitive structure remains.

  • Salt Stoichiometry and Protonation Site: This is the most critical reason for using SCXRD. It will definitively show a 1:1 ratio of the organic molecule to the chloride counter-ion. Crucially, it will locate the proton (via electron density maps and bond lengths) on either the pyridine or piperidine nitrogen, resolving any ambiguity.[7][16]

  • Intermolecular Interactions: It reveals the crystal packing, including hydrogen bonding between the N⁺-H group and the Cl⁻ anion, which governs the material's physical properties.[17]

  • Crystal Growth: Growing a single crystal suitable for diffraction is the most challenging step. Slow evaporation of a solvent (e.g., methanol/ether) in which the compound has moderate solubility is a common starting point.

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a diffractometer.

  • Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal motion and subjected to a beam of X-rays. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an electron density map, from which the atomic positions are refined to yield the final structure.

Thermal Analysis (DSC/TGA)

Thermal analysis provides information on melting point, decomposition, and the presence of bound solvents like water.[18]

  • Differential Scanning Calorimetry (DSC): Measures heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key physical property and indicator of purity.[19]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to quantify the loss of any volatiles (e.g., water in a hydrate or residual solvent).[19]

  • Simultaneous TGA-DSC: Modern instruments can perform both analyses at once, providing correlated data on thermal events and mass loss from a single sample.[20][21]

  • Sample Preparation: Accurately weigh a small amount of sample (2-5 mg) into an aluminum pan.

  • Instrument Setup: Place the sample in the instrument. Use a nitrogen purge gas to provide an inert atmosphere.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 30 °C to 350 °C).

Technique Expected Event Significance
TGANo significant mass loss until >200 °CIndicates the absence of water (it is not a hydrate) or volatile solvents.
TGASharp mass loss at high temperatureOnset of thermal decomposition.
DSCSharp endothermCorresponds to the melting point of the crystalline solid.
DSCExotherm following meltingOften corresponds to the decomposition event observed in the TGA.

Table 4: Predicted thermal analysis events.

Integrated Structural Confirmation Workflow

No single technique is sufficient. The power of this approach lies in the integration of all data points to build an unassailable case for the structure.

Start Hypothesized Structure C11H15ClN2O·HCl MS_Node MS Analysis (ESI-HRMS) Start->MS_Node Molecular Formula & Cl presence? NMR_Node NMR Analysis (¹H, ¹³C, 2D) MS_Node->NMR_Node Yes: C₁₁H₁₅ClN₂O Confirmed FTIR_Node FTIR Analysis NMR_Node->FTIR_Node C-H Framework Established Thermal_Node Thermal Analysis (DSC/TGA) FTIR_Node->Thermal_Node Functional Groups Confirmed SCXRD_Node SCXRD Analysis Thermal_Node->SCXRD_Node Purity & Stability Profiled Conclusion Definitively Confirmed Structure SCXRD_Node->Conclusion 3D Structure & Protonation Site Confirmed

Caption: Integrated workflow for the definitive structural characterization of the target compound.

Conclusion

The requires a methodical and multi-faceted analytical approach. By synergistically employing NMR for connectivity, mass spectrometry for molecular formula, FTIR for functional group identification, thermal analysis for stability, and single-crystal X-ray diffraction for definitive three-dimensional structure, we can achieve an unambiguous and comprehensive understanding of the molecule. This rigorous characterization is not merely an academic exercise; it is a fundamental requirement for advancing a compound through the pharmaceutical development pipeline, ensuring its quality, safety, and efficacy.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
  • LCGC. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • ChemRxiv. (n.d.). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Medium. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ijrcs.org. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.
  • Peertechz. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds.
  • PMC. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • ACS Publications. (2024, January 23). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues | Crystal Growth & Design.
  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
  • PubMed. (2017, April 15). Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine.
  • ResearchGate. (n.d.). Single-crystal X-ray structure of the hydrochloride salt of compound 1.
  • ResearchGate. (n.d.). The packing structure of hydrochloride salt (I), viewed down the....
  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81.
  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers.
  • ACS Central Science. (2021, February 17). Application of Crystalline Matrices for the Structural Determination of Organic Molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Characterization Strategies for 2-Chloro-3-(piperidin-4-yloxy)pyridine Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Document Type: Technical Application Note & Experimental Protocol Executive Summary The structural elucidation of sma...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) requires rigorous analytical validation. 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride is a bifunctional molecule featuring a halogenated heteroaromatic system linked via an ether bridge to a saturated, protonated nitrogen heterocycle. Characterizing this molecule presents specific challenges: distinguishing the regiochemistry of the pyridine substituents, identifying the conformation of the piperidine ring, and managing the spectroscopic effects of the hydrochloride salt.

This application note provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR) characterization of this compound. We detail solvent selection rationales, predictive 1D chemical shift profiling, and a self-validating 2D NMR workflow designed to unambiguously confirm the ether linkage.

Structural Deconstruction & Solvent Selection

The molecule consists of three distinct spectroscopic domains:

  • The Pyridine Ring: An electron-deficient aromatic system modified by the inductive electron-withdrawing effect of the C-2 chlorine and the resonance-donating effect of the C-3 oxygen.

  • The Piperidine Ring: An aliphatic system where the chemical shifts are heavily influenced by the highly electronegative oxygen at C-4' and the protonated nitrogen ( NH2+​ ).

  • The Hydrochloride Salt: The presence of the HCl salt fundamentally alters the electronic environment of the molecule compared to its free base form.

The Causality of Solvent Selection

Choosing the correct deuterated solvent is the most critical pre-acquisition step. For piperidine hydrochloride salts, DMSO-d6 is vastly superior to Chloroform-d ( CDCl3​ ).

CDCl3​ is relatively nonpolar and often contains trace acidic impurities (DCl) that catalyze rapid proton exchange, causing labile protons to broaden into the baseline[1]. Furthermore, the hydrochloride salt exhibits poor solubility in nonpolar media. Conversely, DMSO-d6 is a highly polar, aprotic solvent that readily dissolves organic salts. More importantly, DMSO-d6 acts as a strong hydrogen bond acceptor. This interaction significantly slows down the rate of proton exchange, allowing the NH2+​ protons of the piperidine ring to be observed as distinct, broad signals (typically between 8.5–9.5 ppm) rather than exchanging with residual water[1][2].

SolventLogic A 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl B Solvent Selection A->B C DMSO-d6 (Optimal) Solubilizes salt, slows H+ exchange B->C Polar Aprotic D CDCl3 (Suboptimal) Poor solubility, rapid H+ exchange B->D Non-polar

Solvent selection logic for piperidine hydrochloride salts.

Quantitative 1D NMR Profiling

To establish a baseline for structural validation, we must predict and assign the 1D 1H and 13C spectra based on the electronic effects of the functional groups.

  • Pyridine Protons (H-4, H-5, H-6): The proton at C-6 is adjacent to the pyridine nitrogen, making it the most deshielded (highest ppm). H-4 is ortho to the ether oxygen, experiencing some shielding via resonance but deshielding via induction. H-5 is meta to the substituents and typically appears as a doublet of doublets due to ortho-coupling with H-4 and H-6.

  • Piperidine Protons: The methine proton (H-4') is directly attached to the electronegative oxygen, shifting it significantly downfield (~4.8 ppm). The axial and equatorial protons adjacent to the protonated nitrogen (H-2', H-6') are deshielded by the positive charge of the NH2+​ group, appearing around 3.2 ppm.

Table 1: Expected 1H NMR Assignments (DMSO-d6, 400 MHz)
Proton PositionExpected Shift (δ, ppm)MultiplicityIntegrationCausality / Structural Rationale
NH2+​ (Piperidine)8.80 – 9.20Broad singlet2HSlowed exchange in DMSO-d6; deshielded by positive charge.
H-6 (Pyridine)8.00 – 8.20dd1HDeshielded by adjacent pyridine nitrogen and C-2 Chlorine.
H-4 (Pyridine)7.50 – 7.70dd1HOrtho to the ether linkage.
H-5 (Pyridine)7.30 – 7.50dd1HMeta to substituents; couples with H-4 and H-6.
H-4' (Piperidine)4.60 – 4.90m1HStrongly deshielded by direct attachment to ether oxygen.
H-2', H-6' (Piperidine)3.00 – 3.30m4HDeshielded by adjacent protonated nitrogen ( N+ ).
H-3', H-5' (Piperidine)1.80 – 2.20m4HAliphatic protons; complex multiplet due to axial/equatorial splitting.
Table 2: Expected 13C NMR Assignments (DMSO-d6, 100 MHz)
Carbon PositionExpected Shift (δ, ppm)TypeCausality / Structural Rationale
C-3 (Pyridine)~152.0QuaternaryDirectly bonded to electronegative ether oxygen.
C-2 (Pyridine)~140.0QuaternaryDirectly bonded to electronegative chlorine.
C-6 (Pyridine)~142.0CHAdjacent to pyridine nitrogen.
C-4 (Pyridine)~125.0CHAromatic carbon ortho to oxygen.
C-5 (Pyridine)~124.0CHAromatic carbon meta to substituents.
C-4' (Piperidine)~72.0CHAliphatic carbon bonded to ether oxygen.
C-2', C-6' (Piperidine)~42.0 CH2​ Aliphatic carbons adjacent to protonated nitrogen.
C-3', C-5' (Piperidine)~28.0 CH2​ Standard aliphatic ring carbons.

2D NMR Connectivity & Validation Workflows

While 1D NMR provides a compositional inventory, 2D NMR is required to prove the connectivity—specifically, that the piperidine ring is attached to the pyridine ring at the C-3 position via the oxygen atom. This requires a self-validating system using HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

The HMBC Validation Strategy

HSQC is utilized to map all direct 1H−13C single bonds, effectively separating overlapping proton signals by their carbon chemical shifts[3]. However, HSQC suppresses multiple-bond correlations.

To bridge the ether gap, we rely on HMBC, which detects correlations across 2 to 4 bonds[4]. The definitive proof of structure for 2-Chloro-3-(piperidin-4-yloxy)pyridine is the observation of a 3-bond 1H−13C cross-peak between the piperidine methine proton (H-4' , ~4.8 ppm) and the pyridine quaternary carbon (C-3 , ~152 ppm). Because 13C nuclei assist in relaxing protons, protons detected in HSQC relax faster than in HMBC; therefore, utilizing a sufficient relaxation delay (D1 1.5s) is critical to prevent artifacts in the HMBC spectrum[5].

HMBCWorkflow H4 Piperidine H-4' (δ ~4.8 ppm) Ether Ether Linkage (C-O-C) H4->Ether C3 Pyridine C-3 (δ ~152 ppm) C3->Ether HMBC HMBC Cross-Peak (3-bond correlation) Ether->HMBC J = 5-10 Hz

HMBC magnetization transfer pathway confirming the ether linkage.

Step-by-Step Experimental Protocol

The following protocol is optimized for a 400 MHz or 500 MHz NMR spectrometer equipped with a standard broadband or cryoprobe.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 20–25 mg of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. Rationale: While 5 mg is sufficient for 1H NMR, 20+ mg is required to achieve adequate signal-to-noise for quaternary carbons (C-2, C-3) in 13C and HMBC experiments within a reasonable timeframe.

  • Solvation: Dissolve the solid in 0.6 mL of fresh, high-quality DMSO-d6 (99.9% D).

  • Homogenization: Vortex the mixture gently until complete dissolution is achieved. If the solution is cloudy, sonicate for 60 seconds.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube using a glass Pasteur pipette. Wipe the exterior of the tube with a lint-free wipe to remove fingerprints.

Phase 2: Instrument Tuning and 1D Acquisition
  • Lock and Shim: Insert the sample, lock onto the DMSO-d6 deuterium signal, and perform gradient shimming (TopShim or equivalent) to ensure magnetic field homogeneity.

  • 1H NMR Acquisition:

    • Set the number of scans (NS) to 16.

    • Set the relaxation delay (D1) to 1.0 seconds.

    • Acquire the spectrum. Process with a line broadening (LB) of 0.3 Hz. Phase and baseline correct.

  • 13C NMR Acquisition:

    • Set NS to 1024 (or higher depending on probe sensitivity).

    • Set D1 to 2.0 seconds. Rationale: Quaternary carbons (C-2, C-3) lack attached protons for dipole-dipole relaxation and require longer D1 times to fully relax between pulses.

    • Acquire and process with an LB of 1.0 Hz.

Phase 3: 2D NMR Execution (HSQC & HMBC)
  • HSQC Setup:

    • Select a multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

    • Optimize the coupling constant ( 1JCH​ ) to 145 Hz.

    • Set NS = 4, and acquire 256 increments in the indirect (F1) dimension.

  • HMBC Setup:

    • Select an HMBC pulse sequence with a 1-bond low-pass filter (e.g., hmbcetgpl3nd on Bruker systems) to suppress direct 1H−13C correlations[5].

    • Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz.

    • Critical Step: Ensure D1 1.5 seconds to prevent T1 relaxation artifacts[5].

    • Set NS = 8, and acquire 256 to 512 increments in the F1 dimension.

  • Data Processing & Validation:

    • Process 2D spectra using a sine-squared window function in both dimensions.

    • Overlay the 1D 1H and 13C spectra onto the F2 and F1 axes, respectively.

    • Validation Check: Locate the proton signal at ~4.8 ppm (H-4') on the F2 axis of the HMBC. Trace vertically to find the cross-peak at ~152 ppm on the F1 axis (C-3). The presence of this peak definitively confirms the ether linkage between the two rings.

References

  • UWChemNMR. "2D NMR: HMBC Assignments and Publishing NMR Data Using MNova." University of Wisconsin-Madison, [Link]

  • Thieme Connect. "Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol." Thieme, [Link]

  • Chemistry LibreTexts. "7.4: Two Dimensional Heteronuclear NMR Spectroscopy." LibreTexts, [Link]

  • Columbia University NMR Core Facility. "HSQC and HMBC." Columbia University,[Link]

Sources

Application

Application Note: Bifunctional Derivatization of 2-Chloro-3-(piperidin-4-yloxy)pyridine Hydrochloride in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The synthesis of novel heterocyclic scaffolds is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The synthesis of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride is a highly versatile, bifunctional building block frequently utilized in the development of neuropharmacological agents, kinase inhibitors, and GPCR ligands [3]. Its structural architecture features two orthogonal reactive sites: a highly nucleophilic secondary amine (upon free-basing the piperidine ring) and a moderately electrophilic 2-chloropyridine moiety.

This application note provides a comprehensive, self-validating methodology for the step-wise, regioselective functionalization of this scaffold. By leveraging orthogonal reactivity, chemists can rapidly generate diverse libraries of novel pyridine derivatives without the need for complex protecting-group strategies.

Structural Rationale & Orthogonal Reactivity (Causality)

To successfully utilize this building block, one must understand the thermodynamic and kinetic properties governing its two reactive sites:

  • The Piperidine Nitrogen (N-Functionalization): Supplied as a hydrochloride salt, the piperidine nitrogen exists as a protonated, non-nucleophilic ammonium ion. The addition of a non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) is required to liberate the free base. Once liberated, the secondary amine is highly reactive toward electrophiles (aldehydes, acid chlorides, sulfonyl chlorides).

  • The 2-Chloropyridine Moiety (C-2 Functionalization): The chlorine atom is situated at the 2-position of the pyridine ring, making it susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). However, 2-chloropyridines are approximately 108 times less reactive toward SN​Ar than their pyrimidine or 2-fluoropyridine counterparts [2]. Therefore, when reacting with weak nucleophiles (such as anilines or sterically hindered alcohols), thermal SN​Ar often fails or requires harsh conditions that degrade the molecule. To overcome this activation barrier, transition-metal catalysis (e.g., Buchwald-Hartwig amination) utilizing electron-rich biaryl phosphine ligands is the mechanistically preferred route [1].

Orthogonal Functionalization Workflow

The following diagram illustrates the logical sequence for derivatizing both sites. N-functionalization is typically performed first, as the free secondary amine can poison palladium catalysts or undergo unintended polymerization during cross-coupling.

G A 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl B Free-Basing (DIPEA or K2CO3) A->B Base Neutralization C Pathway 1: N-Functionalization (Reductive Amination / Acylation) B->C Electrophile Addition D Intermediate: N-Substituted 2-Chloropyridine C->D High Chemoselectivity E Pathway 2: C-2 Functionalization (Buchwald-Hartwig / Suzuki) D->E Pd Catalyst + Nucleophile F Final Novel Pyridine Derivative E->F Cross-Coupling

Orthogonal functionalization workflow for 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl.

Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that each mechanistic step has occurred before proceeding to the next.

Protocol A: Selective N-Functionalization via Reductive Amination

Objective: Alkylate the piperidine nitrogen while leaving the 2-chloropyridine intact.

Reagents:

  • 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl (1.0 equiv)

  • Target Aldehyde (1.2 equiv)

  • DIPEA (1.5 equiv)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Free-Basing: Suspend the starting hydrochloride salt in DCE. Add DIPEA dropwise at room temperature. Causality: DIPEA neutralizes the HCl salt, generating the nucleophilic free amine. Stir for 15 minutes.

  • Imine Formation: Add the target aldehyde to the solution. Stir at room temperature for 1 hour. Causality: Pre-forming the iminium ion before adding the reducing agent prevents the premature reduction of the aldehyde to its corresponding alcohol.

  • Reduction: Add STAB portion-wise. Causality: STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without displacing the aryl chloride or reducing the pyridine ring.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting mass ( [M+H]+ of the free base) shifts to the expected [M+H]+ of the alkylated product. A ninhydrin-stained TLC plate should show the disappearance of the secondary amine (loss of the characteristic purple/red spot).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM ( ), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: C-2 Functionalization via Buchwald-Hartwig Amination

Objective: Substitute the 2-chloro position with an exogenous amine using Pd-catalysis.

Reagents:

  • N-Substituted 2-chloropyridine intermediate from Protocol A (1.0 equiv)

  • Target Amine (e.g., an aniline derivative) (1.2 equiv)

  • Pd2​(dba)3​ (0.02 equiv, 4 mol% Pd)

  • RuPhos or BrettPhos ligand (0.04 equiv)

  • Sodium tert-butoxide ( NaOtBu ) or Cs2​CO3​ (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask or microwave vial, combine the N-substituted 2-chloropyridine, the target amine, Pd2​(dba)3​ , the phosphine ligand, and the base.

  • Degassing (Critical Step): Add anhydrous solvent. Degas the mixture by sparging with inert gas (Nitrogen or Argon) for 10 minutes, or use three freeze-pump-thaw cycles. Causality: Palladium(0) active species are highly sensitive to oxidation; atmospheric oxygen will rapidly deactivate the catalyst, leading to reaction failure [1].

  • Heating: Seal the vessel and heat to 90–100 °C for 4–12 hours. Causality: The bulky, electron-rich ligand (e.g., RuPhos) lowers the activation energy for the oxidative addition of the sluggish 2-chloropyridine C-Cl bond, while the steric bulk accelerates the reductive elimination of the final product [1].

  • Self-Validation (IPC): Monitor via UPLC-MS. Look for the disappearance of the characteristic 3:1 isotopic chlorine pattern ( [M]+ and [M+2]+ ) in the mass spectrum, replaced by the mass of the coupled product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate for subsequent flash column chromatography.

Quantitative Data & Optimization Summary

The table below summarizes the optimized conditions and expected metrics for the orthogonal functionalization of the 2-Chloro-3-(piperidin-4-yloxy)pyridine scaffold.

Transformation TypeReagents & CatalystTemp / TimeExpected YieldIn-Process Control (IPC) Signature
N-Reductive Amination Aldehyde, STAB, DIPEA, DCE20 °C / 2–4 h85–95%Loss of ninhydrin activity; LC-MS mass shift.
N-Acylation Acid Chloride, TEA, DCM0 °C to RT / 1 h90–98%Rapid conversion on TLC; LC-MS mass shift.
C-2 SN​Ar (Strong Nu) Aliphatic Amine, K2​CO3​ , DMF120 °C / 12 h40–60%Loss of Cl isotope pattern in MS.
C-2 Buchwald-Hartwig Aryl Amine, Pd2​(dba)3​ , RuPhos, NaOtBu , Toluene100 °C / 6 h75–90%UPLC-MS: Complete consumption of aryl chloride.
C-2 Suzuki Coupling Aryl Boronic Acid, Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/ H2​O 90 °C / 8 h80–95%UPLC-MS: Emergence of biaryl mass peak.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development. URL:[Link]

  • Pye, C. C., et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry - A European Journal (PMC). URL:[Link]

Method

Application Notes &amp; Protocols: Strategic Utilization of 2-Chloro-3-(piperidin-4-yloxy)pyridine Hydrochloride in Advanced API Intermediate Synthesis

Introduction: A Multifunctional Building Block in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride emerges as a highly valuable and versatile heterocyclic building block. Its structure is elegantly pre-functionalized with key features that make it an asset in the synthesis of Active Pharmaceutical Ingredients (APIs).

The molecule's utility is anchored in two primary reactive sites:

  • The 2-chloro substituent: This serves as a proficient leaving group, rendering the C2 position of the pyridine ring susceptible to a variety of palladium-catalyzed cross-coupling reactions. This enables the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.[1][2][3] The reactivity of chloropyridines in such couplings has been well-established, providing a cost-effective alternative to more reactive but often more expensive bromo- or iodo-pyridines.[2][4]

  • The piperidin-4-yloxy moiety: The secondary amine within the piperidine ring offers a handle for subsequent derivatization, allowing for the introduction of diverse functional groups to modulate a candidate's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This is a critical aspect of lead optimization in drug development programs.

A prime example of its application is in the synthesis of Nintedanib , an inhibitor of multiple tyrosine kinases used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[5][6][7] In this context, the 2-chloro-3-(piperidin-4-yloxy)pyridine core is a precursor to a key intermediate, demonstrating its industrial relevance and strategic importance. This guide provides a detailed protocol for a representative transformation, grounded in established chemical principles, to empower researchers in their synthetic endeavors.

Physicochemical Properties & Safety Data

Proper handling and understanding of a reagent's properties are foundational to successful and safe experimentation.

PropertyValue
Chemical Name 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride
Molecular Formula C₁₀H₁₄Cl₂N₂O
Molecular Weight 253.14 g/mol
Appearance Off-white to beige solid
CAS Number 1185308-16-0 (hydrochloride)
Solubility Soluble in water, methanol.
Stability Stable under normal conditions. Hygroscopic; store in a dry, well-ventilated place.[8]

Safety & Handling: Researchers must consult the full Safety Data Sheet (SDS) before use.[8][9][10][11][12]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[9][10][12]

  • Handling: Use only in a well-ventilated area, preferably a fume hood. Avoid formation of dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[9][10]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10] Incompatible with strong oxidizing agents.[8]

Core Application: Palladium-Catalyzed Buchwald-Hartwig Amination

One of the most powerful applications of this intermediate is its participation in C-N cross-coupling reactions. The Buchwald-Hartwig amination is an indispensable tool for forming aryl-amine bonds.[3][13][14] In this protocol, we will detail the coupling of 2-Chloro-3-(piperidin-4-yloxy)pyridine with a representative aniline derivative, a key step analogous to synthetic routes for APIs like Nintedanib.[5][6]

The choice of a palladium catalyst and a specialized phosphine ligand is critical. N-Heterocyclic Carbene (NHC) ligands or bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) are often employed to facilitate the challenging oxidative addition of the palladium(0) species into the relatively inert C-Cl bond of the electron-deficient pyridine ring.[13][14][15] The base plays a crucial role in deprotonating the amine and facilitating the final reductive elimination step of the catalytic cycle.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition A->B C [Ar-Pd(II)(L)₂-Cl] Complex B->C D Amine Coordination & Deprotonation C->D E [Ar-Pd(II)(L)₂-NR'R''] Amido Complex D->E F Reductive Elimination E->F F->A Product Ar-NR'R'' (Coupled Product) F->Product ArCl Ar-Cl (2-Chloro-3-(piperidin-4-yloxy)pyridine) ArCl->B Amine R'R''NH (Aniline Derivative) Amine->D Base Base Base->D Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents & Catalyst setup Assemble under Inert Gas (Ar/N₂) prep_reagents->setup prep_glass Flame-Dry Glassware prep_glass->setup add_reagents Add Solids: Substrate, Amine, Base, Ligand, Catalyst setup->add_reagents add_solvent Add Degassed Toluene add_reagents->add_solvent heat Heat to Reflux (e.g., 110 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine, Dry (Na₂SO₄) extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-(piperidin-4-yloxy)pyridine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield bottlenecks when synthesizing 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield bottlenecks when synthesizing 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. While the synthetic strategy—a Mitsunobu etherification followed by Boc deprotection—appears straightforward, the reality of steric hindrance, byproduct co-elution, and salt hygroscopicity often drastically reduces overall efficiency.

This guide abandons generic advice to provide a self-validating, causally-driven troubleshooting framework designed specifically for this molecule.

Mechanistic Workflow & Reaction Pathway

The standard synthesis couples 2-chloro-3-hydroxypyridine with N-Boc-4-hydroxypiperidine. Understanding the intermediate states is critical for diagnosing where your reaction is failing.

Mitsunobu_Pathway SM1 2-Chloro-3-hydroxypyridine + N-Boc-4-hydroxypiperidine Betaine Betaine Intermediate (Moisture Sensitive) SM1->Betaine PPh3, DIAD THF, 0°C Alkoxy Alkoxyphosphonium Ion Betaine->Alkoxy Proton Transfer & Attack Ether N-Boc-2-chloro-3- (piperidin-4-yloxy)pyridine Alkoxy->Ether SN2 Displacement (- Ph3P=O) Final Target Molecule: HCl Salt Ether->Final 4M HCl / Dioxane RT

Mechanistic workflow of the Mitsunobu etherification and subsequent Boc deprotection.

Troubleshooting FAQs

Q1: My Mitsunobu reaction stalls at 40-50% conversion. Adding more DIAD/PPh3 doesn't help. What is the mechanistic cause?

A: This plateau is classically caused by moisture in the reaction system or incorrect reagent addition order. The initial reaction between triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) forms a highly moisture-sensitive Morrison-Brunn-Huisgen betaine intermediate. If water is present, it prematurely hydrolyzes the betaine into triphenylphosphine oxide (TPPO) and reduced DIAD (DIADH2), permanently consuming your reagents [1].

The Fix: Ensure your THF is strictly anhydrous (<50 ppm H2O). Furthermore, while the pKa of 2-chloro-3-hydroxypyridine is sufficiently low (~7.5) to protonate the betaine, the secondary alcohol (N-Boc-4-hydroxypiperidine) is sterically hindered. You must add DIAD dropwise at 0 °C to the mixture of the alcohol, phenol, and PPh3. This controls the exothermic betaine formation and prevents thermal degradation before the hindered alcohol can attack the activated phosphonium species [1].

Q2: I am seeing a major byproduct that co-elutes with my N-Boc intermediate during silica gel chromatography. How do I remove it?

A: You are likely co-eluting with TPPO. TPPO is notoriously difficult to separate from polar N-Boc heterocycles because they share similar Rf values in standard Ethyl Acetate/Hexane gradients.

The Fix: Instead of relying solely on chromatography, exploit the differential solubility of TPPO. After quenching the reaction, swap the solvent to a 1:1 mixture of cyclohexane and toluene. TPPO is poorly soluble in cold non-polar solvent mixtures and will precipitate out, allowing you to remove the bulk of it via vacuum filtration. Alternatively, switch to a separation-friendly phosphine like 4-(Diphenylphosphino)benzoic acid, which can be easily removed via a basic aqueous wash [2].

Q3: Can I bypass the Mitsunobu reaction entirely and use a Williamson ether synthesis?

A: Yes, but it introduces a regioselectivity risk. You can activate N-Boc-4-hydroxypiperidine by converting it to a mesylate and reacting it with 2-chloro-3-hydroxypyridine and a base (e.g., K2CO3) in DMF.

The Fix: 3-hydroxypyridines can undergo both O-alkylation and N-alkylation (forming a pyridone). Fortunately, the bulky 2-chloro substituent provides significant steric hindrance adjacent to the ring nitrogen, strongly disfavoring N-alkylation. To maximize O-alkylation, use Cs2CO3 instead of K2CO3; the larger cesium cation enhances the nucleophilicity of the oxygen anion (the "cesium effect"), driving yields up to 85%.

Q4: After Boc deprotection with HCl, my final salt forms a sticky gum instead of a free-flowing powder. How do I improve crystallization?

A: This is a classic hygroscopicity issue. The hydrochloride salt of this specific piperidine ether is highly prone to absorbing atmospheric moisture, which depresses its glass transition temperature and causes it to "gum out."

The Fix: The deprotection must be performed in strictly anhydrous conditions using 4M HCl in dioxane. Avoid aqueous workups entirely. To induce crystallization, concentrate the dioxane solution under vacuum, then triturate the residue vigorously with anhydrous methyl tert-butyl ether (MTBE). The high non-polar character of MTBE forces the polar HCl salt out of solution as a highly crystalline solid.

Troubleshooting_Tree Start Issue: Low Yield in Target Synthesis Step1 Mitsunobu Reaction Phase Start->Step1 Step2 Boc Deprotection Phase Start->Step2 Issue1 Stalled Conversion (<50%) Step1->Issue1 Issue2 Co-eluting Byproducts Step1->Issue2 Issue3 Sticky Gum Formation Step2->Issue3 Fix1 Ensure Anhydrous THF Control Addition Temp (0°C) Issue1->Fix1 Fix2 Precipitate TPPO in Cyclohexane/Toluene Issue2->Fix2 Fix3 Triturate in Anhydrous MTBE Exclude Moisture Issue3->Fix3

Troubleshooting decision tree for identifying and resolving common synthesis bottlenecks.

Quantitative Yield Optimization Data

The table below summarizes the expected outcomes when applying different optimization strategies to the etherification step.

Reaction TypeReagents / ConditionsPrimary ByproductPurification MethodAvg. Yield (%)
Standard Mitsunobu PPh3, DIAD, THF, RTTPPO, DIADH2Silica Gel (EtOAc/Hex)45 - 55%
Optimized Mitsunobu PPh3, DIAD, THF, 0°C → RTTPPO, DIADH2Cyclohexane/Toluene Ppt.85 - 92%
Modified Mitsunobu 4-(DPP)benzoic acid, DIADDIADH2Basic Aqueous Wash75 - 80%
Williamson Ether Mesylate, K2CO3, DMF, 80°CN-alkylated pyridoneRecrystallization60 - 65%
Optimized Williamson Mesylate, Cs2CO3, DMF, 80°CTrace N-alkylatedSilica Gel (EtOAc/Hex)78 - 85%

Self-Validating Experimental Protocol

This protocol incorporates built-in analytical checks to ensure each step is successful before proceeding, preventing the compounding of errors [3].

Phase 1: Optimized Mitsunobu Etherification
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-chloro-3-hydroxypyridine (1.0 equiv) and N-Boc-4-hydroxypiperidine (1.2 equiv) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Triphenylphosphine (PPh3) (1.3 equiv). Stir until completely dissolved.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.3 equiv) dropwise over 30 minutes. Mechanistic Note: Slow addition prevents a thermal spike that degrades the betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Validation Check 1: Analyze an aliquot via LC-MS. The presence of the m/z 313 [M+H]+ peak confirms the formation of the N-Boc intermediate. The absence of the m/z 202 peak confirms complete conversion of the piperidine starting material.

  • Precipitation Workup: Concentrate the THF under reduced pressure. Resuspend the crude oil in a 1:1 mixture of cyclohexane and toluene. Stir at 0 °C for 1 hour. Filter the precipitated TPPO and concentrate the filtrate.

  • Purification: Flash chromatography (0-20% EtOAc in Hexanes) yields the pure N-Boc intermediate.

Phase 2: Anhydrous Boc Deprotection & Salt Formation
  • Dissolution: Dissolve the purified N-Boc intermediate in a minimal amount of anhydrous dichloromethane (DCM).

  • Deprotection: Add 10 equivalents of 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Concentration: Evaporate the solvents under reduced pressure to yield a crude oil/gum.

  • Trituration (Crystallization): Add cold, anhydrous MTBE to the flask. Sonicate or stir vigorously for 15 minutes until the gum transforms into a fine, free-flowing white powder.

  • Isolation: Filter the solid under a blanket of argon. Dry under high vacuum at 40 °C for 12 hours to afford the final 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride salt.

  • Validation Check 2: Dissolve a 1 mg sample in D2O. ^1H NMR should show the complete disappearance of the sharp 1.40 ppm singlet (Boc group) and the presence of a broad downfield amine proton, confirming complete deprotection.

References

  • Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine - BenchChem.
  • Mitsunobu Reaction: Mechanisms and Modified Reagents - Organic Chemistry Portal.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - National Institutes of Health (NIH) / PMC.
Optimization

Technical Support Center: Purification of 2-Chloro-3-(piperidin-4-yloxy)pyridine Hydrochloride

Welcome to the technical support center for the purification of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification of this important chemical intermediate.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format. The goal is to provide not just a solution, but also the scientific reasoning behind the recommended actions.

Q1: My final product of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride shows a persistent impurity peak on the HPLC that co-elutes closely with the main peak. How can I improve the separation?

A1: Close-eluting impurities are a common challenge. Here’s a systematic approach to improve your chromatographic separation:

  • Understanding the Problem: The proximity of the impurity peak to your main product peak suggests that the impurity has a very similar polarity and chemical structure to 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. This could be a related pyridine derivative or a regioisomer.

  • Troubleshooting & Optimization Workflow:

    • Mobile Phase pH Adjustment: The ionization state of pyridine derivatives is highly dependent on pH. Small adjustments to the mobile phase pH can significantly alter the retention times of both your product and the impurity. Most pyridine derivatives have a pKa between 5 and 6. Lowering the mobile phase pH to around 2.5-3.0 with a buffer like phosphate can protonate residual silanol groups on a C18 column, which can improve peak shape and potentially resolve the co-eluting peaks.[1]

    • Change in Stationary Phase: If pH adjustment is insufficient, consider a different stationary phase. If you are using a standard C18 column, switching to a phenyl-hexyl or a polar-embedded phase column can offer different selectivity due to alternative interaction mechanisms (e.g., π-π interactions with the phenyl ring).[1]

    • Solvent System Modification: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the buffer concentration. Sometimes, a simple switch in the organic solvent can alter the elution order and improve resolution.

    • Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful tool. A validated analytical method can be scaled up to a preparative scale to isolate the pure compound.[2]

Q2: After recrystallization of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride, I have a low yield, and the product is still colored. What went wrong?

A2: Low yield and colored impurities after recrystallization typically point to issues with solvent selection, the presence of colored byproducts, or degradation.

  • Causality Analysis:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] If the compound is too soluble in the cold solvent, you will lose a significant amount of product in the mother liquor.[3]

    • Colored Impurities: These are often highly conjugated organic molecules formed as byproducts during the synthesis.

    • Thermal Degradation: The target molecule might be sensitive to prolonged heating, leading to the formation of colored degradation products.

  • Step-by-Step Protocol for Improved Recrystallization:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures with water) to find the optimal one.

    • Use of Activated Charcoal: To remove colored impurities, dissolve the crude product in a minimum amount of hot solvent and add a small amount of activated charcoal (typically 1-2% w/w).[3] Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[3][5] This step is crucial and must be done rapidly to prevent premature crystallization.

    • Slow Cooling: Allow the filtrate to cool slowly to room temperature to form large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[3][4] Once at room temperature, you can further cool the solution in an ice bath to maximize the yield.[4]

    • Washing and Drying: After collecting the crystals by filtration, wash them with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[3] Dry the crystals thoroughly under vacuum.

Q3: My NMR analysis of the purified product shows the presence of residual starting materials, specifically 2-chloropyridine and piperidin-4-ol. How can I effectively remove these?

A3: The presence of starting materials indicates an incomplete reaction or inefficient purification. An acid-base extraction is a highly effective method to separate these impurities.

  • Principle of Separation: This technique leverages the different acidic and basic properties of the product and the impurities. 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride is a salt, while 2-chloropyridine is a weak base and piperidin-4-ol is a stronger base.

  • Experimental Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Aqueous Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic piperidin-4-ol, causing it to move into the aqueous layer. Your product, already a hydrochloride salt, will remain in the organic layer, as will the weakly basic 2-chloropyridine.

    • Aqueous Base Wash: Next, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or saturated sodium bicarbonate). This will deprotonate your product, making the free base soluble in the organic layer. Any acidic impurities would be removed in this step.

    • Separation and Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. To obtain the hydrochloride salt again, dissolve the free base in a suitable solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol.[6] The pure hydrochloride salt will precipitate out.

II. Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride?

Common impurities can be categorized as follows:

  • Starting Materials: Unreacted 2-chloropyridine and piperidin-4-ol.

  • Byproducts from Side Reactions: These can include regioisomers (e.g., substitution at a different position on the pyridine ring) or products of over-reaction.

  • Degradation Products: Formed if the reaction is carried out at too high a temperature or for too long.[7]

  • Residual Solvents: Solvents used in the reaction or purification that are not completely removed.[7][8]

What is the best general-purpose purification technique for this compound?

For general-purpose purification on a laboratory scale, recrystallization is often the most practical and cost-effective method.[3][4] It is effective at removing a wide range of impurities, provided a suitable solvent is identified. For higher purity requirements or to separate very similar impurities, column chromatography or preparative HPLC would be the methods of choice.[1][2]

How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying impurities. A purity level of >98% is typically desired for research-grade material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can detect impurities with different chemical structures, even at low levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.[9][10]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

III. Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Remove starting materials Recrystallization Recrystallization Acid_Base->Recrystallization Remove polar/non-polar impurities Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography For high purity/isomer separation Final_Product Pure Product (>98%) Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: A general workflow for the purification of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride.

IV. References

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Irvine - Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Reddy, G. S., Reddy, P. P., & Kumar, K. S. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 352-357. Retrieved from [Link]

  • 2-Chloropyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reddy, G. S., Reddy, P. P., & Kumar, K. S. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Retrieved from [Link]

  • Su, L., Zhang, Y., & Huang, K. (2006). [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. Se pu = Chinese journal of chromatography, 24(6), 578–580. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Process for the preparation of 2-chloro-3-hydroxy pyridine. (1999). European Patent Office. Retrieved from

  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (n.d.). Google Patents. Retrieved from

  • 4-(Methylthio)-2-phenylquinazoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Shishkov, S. V., & Nelyubina, Y. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1845-1854. Retrieved from [Link]

  • Method for cleanly preparing high-purity pyridine hydrochloride. (n.d.). Google Patents. Retrieved from

  • 3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride. (n.d.). Chemical Substance Information. Retrieved from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Retrieved from [Link]

  • Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. osti.gov. Retrieved from [Link]

  • 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Chloro-3-nitropyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Simple preparation method of 2, 3-dichloropyridine. (n.d.). Google Patents. Retrieved from

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2025). PMC. Retrieved from [Link]

  • 2-chloropyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. (2024). European Medicines Agency. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride

Welcome to the technical support center for 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges in aqueous media. As Senior Application Scientists, we have compiled this information to not only offer solutions but also to explain the underlying scientific principles.

Troubleshooting Guide

This section is structured in a question-and-answer format to address specific issues you may encounter during your experiments.

Question 1: I'm having trouble dissolving 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride in water at my desired concentration. What are my first steps?

When facing solubility challenges, a systematic approach is crucial. Start with the simplest methods and progressively move to more complex solutions.

Initial Steps: Verification and Simple Tests
  • Confirm Material Integrity: Ensure your compound is what it purports to be and has not degraded. Check the certificate of analysis (CoA) for purity. Some hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air, which can affect their weight and solubility.[1][2]

  • Basic Solubility Test: Before attempting your target concentration, perform a preliminary test with a small amount of the compound in your aqueous medium. This will give you a qualitative feel for its solubility.

  • Mechanical Assistance: Ensure you are providing adequate agitation. Use a vortex mixer or sonication to aid dissolution. Sometimes, the rate of dissolution is slow, and with sufficient time and energy, the compound will dissolve.[3]

Workflow for Initial Solubility Troubleshooting

Below is a workflow to guide your initial troubleshooting efforts.

start Start: Solubility Issue Identified confirm_integrity Confirm Compound Integrity & Purity start->confirm_integrity basic_test Perform Basic Solubility Test (small scale) confirm_integrity->basic_test agitation Increase Mechanical Agitation (Vortex, Sonicate) basic_test->agitation dissolved_yes Solubility Achieved agitation->dissolved_yes Yes dissolved_no Still Insoluble agitation->dissolved_no No next_steps Proceed to pH & Co-solvent Troubleshooting dissolved_no->next_steps start Inadequate Solubility after Initial Troubleshooting ph_adjust Optimize pH start->ph_adjust cosolvent Introduce Co-solvents (e.g., DMSO, Ethanol) ph_adjust->cosolvent Still Insoluble success Desired Concentration Achieved ph_adjust->success Soluble excipients Use Excipients (e.g., Cyclodextrins) cosolvent->excipients Still Insoluble cosolvent->success Soluble particle_size Particle Size Reduction (Micronization, Nanosizing) excipients->particle_size Still Insoluble excipients->success Soluble amorphous Amorphous Solid Dispersions particle_size->amorphous Still Insoluble particle_size->success Soluble amorphous->success Soluble complex_formulation Complex Formulation Required amorphous->complex_formulation Still Insoluble

Caption: Decision tree for advanced solubility enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride?

While specific public data for this exact compound is limited, hydrochloride salts of similar organic molecules are generally water-soluble. [1]However, the term "soluble" can be relative in a research context. A compound may be considered soluble for one application (e.g., in the micromolar range for a cell-based assay) but poorly soluble for another (e.g., in the millimolar range for in vivo studies). A systematic solubility study as described above is the most reliable way to determine its solubility in your specific experimental conditions.

Q2: Can I heat the solution to increase solubility?

Gentle warming can increase the rate of dissolution and the amount of compound that can be dissolved. [4]However, be cautious, as excessive heat can lead to the degradation of your compound. [4]It is also possible for the compound to precipitate out of solution upon cooling to room temperature, creating a supersaturated and unstable solution. Always check the thermal stability of your compound before applying heat.

Q3: Are there any other formulation strategies I can consider?

Yes, if the methods above are not sufficient, you can explore more advanced formulation techniques, including:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. [5][6]* Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate. [3][7]* Amorphous Solid Dispersions: Converting the crystalline form of the drug to an amorphous state can significantly enhance its solubility. [7][8] These techniques are more complex and often require specialized equipment and expertise.

Q4: My compound is hygroscopic. How should I handle and store it?

Hygroscopic materials should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere to prevent moisture absorption. [2]When weighing the compound, do so quickly in a low-humidity environment to minimize exposure to air. Moisture absorption can lead to inaccuracies in weighing and may affect the stability and solubility of the compound.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212.
  • Stegemann, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Wang, W., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Zhang, M., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 8(48), 27367-27375.
  • Hydrochloride - Grokipedia. (n.d.).
  • improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. (2025). BenchChem.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147.
  • Improving API Solubility by Salt and Cocrystal Form
  • Gupta, A., et al. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6.
  • Why do amines dissolve in hydrochloric acid? (2017). Quora.
  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (2022).
  • SAFETY DATA SHEET - Pyridine hydrochloride. (2010). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Chloropyridine hydrochloride. (2010). Fisher Scientific.
  • Safety Data Sheet - 3-[[4-(4-Chlorophenyl)-1-piperazinyl]methyl]-1H-Pyrrolo[2,3-b]pyridine trihydrochloride. (2021). Merck Millipore.
  • 2-chloro-3-(piperidin-4-yl)pyridine. (n.d.). Sigma-Aldrich.
  • 3-chloro-2-(piperidin-4-yl)pyridine dihydrochloride. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride. (2025). MilliporeSigma.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016).
  • pH Adjustment and Co-Solvent Optimiz
  • SAFETY DATA SHEET - 2-Chloro-5-iodopyridine. (2025). TCI Chemicals.
  • Kumar, L., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology, 64(6), 815-824.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 148-153.
  • 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. (n.d.). PubChem.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences, 11(1).
  • Novel cocrystallization of hydrochloric acid salt of an active agent. (2004).
  • 2-(Piperidin-4-yloxy)-pyridine hydrochloride. (n.d.). Fluorochem.
  • 2-Chloro-3-(4-piperidinylmethoxy)pyridine hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • 2-Chloro-3-pyridinamine. (2026). ChemicalBook.
  • 2-(Piperidin-3-yloxy)-pyridine hydrochloride, 98+%. (n.d.). NextSDS.
  • 2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride. (n.d.). ChemScene.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-(piperidin-4-yloxy)pyridine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. This guide is designed for researchers, chemists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this crucial intermediate. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Reaction Overview: The Williamson Ether Synthesis

The formation of 2-Chloro-3-(piperidin-4-yloxy)pyridine is a classic example of the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide or other suitable leaving group by an alkoxide ion.[1] In this specific synthesis, the core transformation involves coupling a 2-chloro-3-hydroxypyridine scaffold with a 4-hydroxypiperidine derivative.

The most reliable strategy involves the deprotonation of the hydroxyl group on the piperidine ring to form a potent nucleophile (an alkoxide), which then attacks an electrophilic pyridine ring. To ensure chemoselectivity and prevent unwanted side reactions, particularly N-alkylation, the piperidine nitrogen must be protected, typically with a tert-butoxycarbonyl (Boc) group.

The overall synthetic sequence is as follows:

  • O-Alkylation: Reaction of N-Boc-4-hydroxypiperidine with 2,3-dichloropyridine in the presence of a strong base.

  • Deprotection & Salt Formation: Removal of the Boc protecting group under acidic conditions, which simultaneously protonates the basic nitrogens to form the final hydrochloride salt.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My yield of the desired ether (the Boc-protected intermediate) is consistently low, and TLC analysis shows a significant amount of unreacted 2,3-dichloropyridine. What's going wrong?

Answer: This is a classic symptom of an incomplete reaction, which typically points to two main causes: inefficient deprotonation of the alcohol or suboptimal SN2 reaction conditions.

  • Causality (Expertise & Experience): The hydroxyl group of N-Boc-4-hydroxypyridine is a weak nucleophile. To initiate the Williamson ether synthesis, it must be deprotonated by a strong base to form the highly nucleophilic alkoxide.[2] If the base is not strong enough to deprotonate the alcohol completely, the concentration of the active nucleophile will be too low to drive the reaction forward efficiently. Furthermore, the SN2 reaction rate is highly dependent on the solvent and temperature.[3]

  • Solutions & Self-Validation System:

    • Base Selection is Critical: Use a strong, non-nucleophilic base to ensure complete and irreversible deprotonation. Sodium hydride (NaH) is an excellent choice as the reaction byproduct is hydrogen gas, which is easily removed. The initial deprotonation is often performed at a lower temperature (e.g., 0 °C) to control the reaction before warming to facilitate the substitution.[4]

    • Solvent Choice Matters: Employ a polar aprotic solvent. These solvents are ideal for SN2 reactions because they solvate the cation (e.g., Na+) but not the alkoxide anion, leaving the nucleophile "bare" and highly reactive.[5][6]

    • Temperature Control: While initial deprotonation should be controlled, the subsequent SN2 reaction may require heating to overcome the activation energy barrier, especially given the electronically deactivated nature of the 3-position on the pyridine ring. Monitor the reaction by TLC; if it stalls at room temperature, gradually increase the heat (e.g., to 60-80 °C).

ParameterRecommendedRationale
Base Sodium Hydride (NaH, 60% in mineral oil)Irreversibly deprotonates the alcohol, driving the equilibrium to the alkoxide.
Solvent Anhydrous DMF or THFPolar aprotic; effectively solvates the counter-ion without hindering the nucleophile.[4][5]
Temperature 0 °C for deprotonation, then RT to 80 °CBalances control over the exothermic deprotonation with the energy required for the SN2 step.

Question 2: I've isolated a significant byproduct that appears to be the result of N-alkylation instead of the desired O-alkylation. How can I prevent this?

Answer: This is a common chemoselectivity challenge. The nitrogen atom of an unprotected piperidine is a potent nucleophile and can compete with the oxygen atom, leading to the formation of an undesired C-N bond.

  • Causality (Expertise & Experience): Both the secondary amine of piperidine and the secondary alcohol are nucleophilic centers. While O-alkylation is desired, direct reaction with an unprotected 4-hydroxypiperidine will almost certainly yield a mixture of N- and O-alkylated products, which are often difficult to separate.[7]

  • Solution & Self-Validation System:

    • Mandatory Nitrogen Protection: The most effective and standard solution is to protect the piperidine nitrogen before the alkylation step. The tert-butoxycarbonyl (Boc) group is ideal for this purpose. The Boc group's steric bulk and electron-withdrawing nature significantly reduce the nucleophilicity of the nitrogen, effectively shutting down the N-alkylation pathway.[4]

    • Confirm Protection: Before starting the Williamson ether synthesis, ensure your starting material is fully Boc-protected. This can be verified by 1H NMR or LC-MS.

Workflow for Preventing N-Alkylation

Caption: Boc protection is essential for directing the reaction to the desired O-alkylation.

Question 3: My final product oils out and is difficult to crystallize during the hydrochloride salt formation. What are the best practices for this step?

Answer: "Oiling out" during salt formation is a common issue caused by impurities, residual solvent, or improper control of stoichiometry and conditions. The goal is to induce clean precipitation or crystallization.

  • Causality (Expertise & Experience): The free base of 2-Chloro-3-(piperidin-4-yloxy)pyridine is an oil or low-melting solid. For it to crystallize as a hydrochloride salt, the protonation must occur in a solvent system where the salt is insoluble but the free base is soluble. The presence of water is particularly detrimental, as it can create a sticky, hydrated form of the salt.

  • Solutions & Self-Validation System:

    • Ensure Purity of the Free Base: Before attempting salt formation, purify the Boc-protected intermediate by flash column chromatography. After deprotection, ensure all acidic residue from the deprotection step (e.g., trifluoroacetic acid) is thoroughly removed during aqueous workup.

    • Use Anhydrous Conditions: The key to clean salt formation is the rigorous exclusion of water. Use anhydrous solvents.

    • Select the Right Reagent and Solvent: The preferred method is to dissolve the purified free base in a non-polar, anhydrous solvent like diethyl ether, MTBE, or ethyl acetate. Then, add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with vigorous stirring. The hydrochloride salt should precipitate as a solid.

    • Control Stoichiometry: Add a slight excess (e.g., 1.1-1.2 equivalents) of HCl to ensure complete protonation of both the piperidine and pyridine nitrogens.

    • Troubleshooting Precipitation: If the product still oils out, try adding a co-solvent like heptane or hexane to reduce the polarity of the mixture and force precipitation. Alternatively, cool the solution in an ice bath to decrease the solubility of the salt.

Frequently Asked Questions (FAQs)

Q1: Which starting materials are optimal for this synthesis? A1: The most robust and scalable route uses N-Boc-4-hydroxypiperidine and 2,3-dichloropyridine . Using 2,3-dichloropyridine provides a better leaving group (Cl-) at the 3-position compared to trying to activate the hydroxyl group of 2-chloro-3-hydroxypyridine. The chlorine at the 2-position of the pyridine ring activates the 3-position towards nucleophilic aromatic substitution.

Q2: How should I monitor the reaction progress effectively? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. You should see the disappearance of the N-Boc-4-hydroxypyridine spot and the appearance of a new, less polar product spot. Staining with potassium permanganate can help visualize the spots clearly.

Q3: What are the primary safety considerations for this reaction? A3:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in an inert atmosphere (nitrogen or argon) and quench any excess very carefully with a protic solvent like isopropanol or ethanol at 0 °C.

  • Anhydrous Solvents (DMF, THF): Handle in a well-ventilated fume hood. DMF is a suspected teratogen.

  • Acidic/Basic Reagents: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-((2-chloropyridin-3-yl)oxy)piperidine-1-carboxylate
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil and suspend it in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of N-Boc-4-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise over 30 minutes. Stir the mixture at 0 °C for 1 hour. You should observe the cessation of hydrogen gas evolution.

  • SN2 Reaction: To the resulting alkoxide solution, add 2,3-dichloropyridine (1.1 eq.) either neat or as a solution in DMF. Allow the reaction to warm to room temperature and then heat to 70 °C.

  • Monitoring: Monitor the reaction progress by TLC until the N-Boc-4-hydroxypyridine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the product as a clear oil or white solid.

Protocol 2: Synthesis of 2-Chloro-3-(piperidin-4-yloxy)pyridine Dihydrochloride
  • Setup: Dissolve the purified tert-butyl 4-((2-chloropyridin-3-yl)oxy)piperidine-1-carboxylate (1.0 eq.) in a minimal amount of an appropriate solvent like dichloromethane or ethyl acetate.

  • Deprotection/Salt Formation: Cool the solution to 0 °C. Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq.) dropwise.

  • Precipitation: Stir the mixture at room temperature. A white precipitate should form over 1-4 hours. The reaction is complete when gas evolution (CO2) ceases.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether or the solvent used for the reaction to remove any non-salt impurities.

  • Drying: Dry the white solid under high vacuum to yield the final dihydrochloride salt. Confirm the structure and purity by 1H NMR and LC-MS.

Visualizations of Key Concepts
Reaction Mechanism: Williamson Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A N-Boc-4-hydroxypiperidine C N-Boc-piperidin-4-oxide (Alkoxide Nucleophile) A->C DMF, 0°C B Sodium Hydride (NaH) B->C D 2,3-Dichloropyridine E SN2 Transition State C->E D->E F Boc-Protected Product E->F DMF, 70°C

Caption: The two-step process of alkoxide formation followed by SN2 attack.

Interplay of Key Reaction Parameters

Caption: Relationship between reaction parameters and experimental outcomes.

References
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 01(07), 124-126. Available at: [Link]

  • Faber, D., et al. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine. European Patent EP 0939079B1.
  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 18, 136-141. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. This document is structured as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered in the laboratory. Our approach is grounded in fundamental chromatographic principles to empower you not just to fix a problem, but to understand its origin.

Section 1: Understanding the Analyte: Physicochemical Profile

Before initiating method development, understanding the target molecule is critical. 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride is a polar, basic compound, and its structure presents specific challenges for reversed-phase chromatography.

Chemical Structure:

  • Key Features: The molecule possesses two basic nitrogen atoms: one in the pyridine ring and a secondary amine in the piperidine ring. The piperidine nitrogen is significantly more basic (estimated pKa ~9-10) than the pyridine nitrogen (pKa of 2-chloropyridine is ~0.5)[1]. As a hydrochloride salt, it is readily soluble in aqueous media. These basic sites are prone to strong, undesirable interactions with silica-based stationary phases.

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueImplication for HPLC Method Development
pKa (most basic) ~9-10 (Piperidine N)The molecule will be positively charged at acidic and neutral pH. Operating at a low pH (e.g., < 3) ensures a single, stable ionic state, which is crucial for reproducible retention.
logP 0.8 - 2.9[2][3]Indicates moderate polarity. While retention on a C18 column is expected, the compound is polar enough that it may elute early, especially with high organic content in the mobile phase.
Form Hydrochloride SaltGood aqueous solubility, making sample and mobile phase preparation straightforward.

Section 2: Recommended Starting HPLC Conditions

This starting point is designed to be a robust foundation for further optimization. It is based on the principle of using a low pH mobile phase to control the ionization of both the analyte and the stationary phase, thereby minimizing peak tailing.

Table 2: Recommended Starting Method Parameters (Reversed-Phase)

ParameterRecommendationRationale & Comments
Column High-Purity, End-capped C18, 150 x 4.6 mm, 3.5 µmA modern, high-purity silica column minimizes accessible acidic silanols, which are the primary cause of peak tailing for basic compounds[4].
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄Phosphate is an excellent UV-transparent buffer for low pH applications[5]. A pH of 2.5 ensures the analyte is fully protonated and suppresses the ionization of residual silanols on the column.
Mobile Phase B AcetonitrileAcetonitrile is a common, low-viscosity organic modifier with a favorable UV cutoff[6].
Gradient 5% to 60% B over 15 minutesA broad starting gradient is effective for scouting and determining the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics.
Detection UV, 220 nm or 270 nmBased on the pyridine chromophore. A diode array detector (DAD) is recommended to assess peak purity.
Injection Volume 5 µLA small injection volume minimizes the potential for peak distortion due to sample solvent effects or mass overload[7].
Sample Diluent Mobile Phase A or Water/Acetonitrile (95:5)The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase composition to prevent peak fronting or splitting[7][8].

Section 3: Troubleshooting Guides & FAQs

This section addresses the most common issues encountered during method development for this and similar basic compounds.

Q1: My peak is exhibiting significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is the most common problem for basic analytes like yours and is almost always caused by secondary interactions between the positively charged amine groups on your molecule and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the HPLC column[9]. At mid-range pH, these interactions are strong and lead to a "sticky" effect, causing the peak to tail.

Your primary goal is to minimize this interaction. Follow this systematic approach:

Tailing_Workflow start Start: Peak Tailing Observed (USP Tailing Factor > 1.5) check_ph 1. Verify Mobile Phase pH Is pH < 3? start->check_ph adjust_ph Adjust pH to 2.5 using Phosphoric or Formic Acid check_ph->adjust_ph No check_column 2. Evaluate Column Choice Is it a modern, high-purity, end-capped column? check_ph->check_column Yes adjust_ph->check_column switch_column Switch to a column with superior end-capping or a polar-embedded phase check_column->switch_column No check_buffer 3. Assess Buffer Strength Is buffer concentration 20-50 mM? check_column->check_buffer Yes switch_column->check_buffer increase_buffer Increase buffer concentration to improve pH control at the column surface check_buffer->increase_buffer No consider_additive 4. Consider Additives (Advanced) Is tailing persistent? check_buffer->consider_additive Yes increase_buffer->consider_additive add_ipa Add an ion-pairing agent like TFA (0.05%) or a competing base (use with caution) consider_additive->add_ipa Yes solution Solution: Symmetrical Peak consider_additive->solution No, problem resolved add_ipa->solution

Caption: A systematic workflow for troubleshooting peak tailing.

  • Step 1: Control the pH: The most effective strategy is to lower the mobile phase pH to a range of 2.5-3.0. This does two things: it ensures your basic analyte is fully protonated (a single species), and more importantly, it protonates the surface silanol groups (Si-OH), neutralizing their negative charge and eliminating the ionic interaction that causes tailing[4][5].

  • Step 2: Use the Right Column: Not all C18 columns are the same. Modern columns manufactured with high-purity silica have a much lower concentration of acidic, metal-containing silanols. Furthermore, "end-capping" is a process where residual silanols are chemically bonded with a small silane (like trimethylsilane) to shield them. Ensure you are using a well-end-capped column from a reputable manufacturer[10].

  • Step 3: Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) provides more capacity to maintain the set pH directly on the column surface, where interactions occur[5].

  • Step 4 (Use with Caution): Additives:

    • Ion-Pair Reagents: Adding 0.05-0.1% trifluoroacetic acid (TFA) can improve peak shape for basic compounds by pairing with the analyte and masking silanol interactions[5]. However, TFA can be difficult to remove from the column and can suppress ionization in mass spectrometry (MS) applications.

    • Competing Base: Historically, a small amount of triethylamine (TEA) was added to the mobile phase. TEA, being a base, preferentially interacts with the active silanols, effectively "hiding" them from the analyte. This is less common with modern columns but can be a useful tool for older methods or particularly difficult separations.

Q2: I have very poor retention; my peak is eluting near the void volume. What should I do?

Answer: This is a common issue for polar compounds in reversed-phase chromatography, which separates primarily based on hydrophobicity[11]. If your compound is too polar, it has little affinity for the nonpolar C18 stationary phase and is swept out of the column with the highly aqueous mobile phase.

Retention_Workflow start Start: Poor Retention (k' < 1.0) reduce_organic 1. Reduce Organic Content Decrease initial %B to 0-5%. Run a shallower gradient. start->reduce_organic check_dewetting Is the column stable in 100% aqueous mobile phase? reduce_organic->check_dewetting switch_aq_stable Use an 'AQ' type or polar-endcapped column designed for high aqueous conditions. check_dewetting->switch_aq_stable No change_column 2. Change Column Chemistry Is retention still insufficient? check_dewetting->change_column Yes switch_aq_stable->change_column polar_embedded Try a Polar-Embedded Phase (e.g., Amide, Carbamate). Enhances polar retention. change_column->polar_embedded Yes solution Solution: Adequate Retention (k' = 2-10) change_column->solution No, problem resolved hilic Consider HILIC (Hydrophilic Interaction Chromatography) for very polar analytes. polar_embedded->hilic hilic->solution

Caption: A decision tree for improving the retention of polar analytes.

  • Decrease Organic Strength: The simplest first step is to lower the percentage of your organic solvent (Mobile Phase B). Start your gradient at 5% acetonitrile or even lower. If necessary, you can hold at a low organic percentage for several minutes at the beginning of your run (isocratic hold) to allow the analyte to retain.

  • Beware of Phase Dewetting: Traditional C18 columns can undergo "phase collapse" or "dewetting" if used with highly aqueous mobile phases (>95% water) for extended periods[12]. The C18 chains essentially fold in on themselves, expelling the polar mobile phase from the pores and causing a dramatic loss of retention. If you need to work in these conditions, you must use a column specifically designed for aqueous stability (often designated with "AQ" or similar) or a polar-endcapped/polar-embedded phase[10][13].

  • Change Stationary Phase Chemistry:

    • Polar-Embedded/Polar-Endcapped Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain or at the end[10]. This allows the mobile phase to hydrate the surface more effectively, preventing phase collapse and offering alternative interactions (hydrogen bonding) that can improve the retention of polar analytes.

    • Hydrophilic Interaction Chromatography (HILIC): If your compound is extremely polar and still not retained, HILIC is the next logical step. HILIC uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase. It separates compounds based on their partitioning into a water-enriched layer on the stationary phase surface[13].

Q3: I'm seeing split or doubled peaks. What's the cause?

Answer: Split peaks often point to a physical problem with the chromatographic system or an incompatibility with your sample injection[8][14].

  • Column Void or Contamination: The most frequent cause is a void that has formed at the head of the analytical column, often from pressure shocks or operating at a pH that dissolves the silica. This creates two different flow paths for the sample, resulting in a split peak. Another cause is a partially blocked column inlet frit.

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't work, the column may need to be replaced. Using a guard column can protect the analytical column from contamination and extend its life.

  • Sample Solvent Incompatibility: If you dissolve your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the sample will not properly "focus" at the head of the column. This leads to band broadening and can cause severe fronting or splitting[7].

    • Solution: Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent. If your sample is not soluble in a weak solvent, inject the smallest possible volume.

Q4: How do I select the right buffer if I plan to use Mass Spectrometry (MS) detection?

Answer: This is a critical consideration. Non-volatile buffers like potassium phosphate are excellent for UV detection but are completely incompatible with MS because they will precipitate in the source and contaminate the instrument[5]. You must use a volatile buffer system.

Table 3: Comparison of Common HPLC Buffers for UV and MS Detection

Buffer System (in Water)Typical pH RangeUV Compatible?MS Compatible?Comments
Potassium Phosphate 2.1 - 3.1, 6.2 - 8.2YesNo Excellent buffering capacity and low UV absorbance. Ideal for UV-only methods[5].
Formic Acid (0.1%) ~2.8YesYes Very common for LC-MS. Provides good protonation for positive ion mode. Buffering capacity is weak[11].
Ammonium Formate 3.8 - 5.8YesYes A true buffer that is fully volatile. Excellent choice for LC-MS when pH control is needed in the 3-5 range[11].
Acetic Acid (0.1%) ~3.2YesYes Volatile, but less acidic than formic acid[11].
Ammonium Acetate 4.8 - 6.8YesYes Volatile buffer, good for mid-range pH in LC-MS applications[5].
Trifluoroacetic Acid (TFA) ~2.1YesUse with CautionExcellent for improving peak shape but causes significant ion suppression in ESI-MS, especially in negative mode[5].

For your analyte, starting with 0.1% Formic Acid in water as Mobile Phase A is the standard and most effective choice for developing an LC-MS method.

Section 4: Key Experimental Protocols

Accuracy in mobile phase preparation is fundamental to reproducible chromatography.

Protocol 1: Preparation of Mobile Phase A (25 mM Potassium Phosphate, pH 2.5)
  • Weigh: Accurately weigh approximately 3.4 g of monobasic potassium phosphate (KH₂PO₄) and transfer it to a 1 L volumetric flask or glass beaker.

  • Dissolve: Add ~950 mL of HPLC-grade water and stir until the salt is completely dissolved.

  • pH Adjustment: Place a calibrated pH electrode into the solution. Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 2.50 ± 0.05.

  • Dilute to Volume: If using a beaker, carefully transfer the solution to a 1 L volumetric flask and dilute to the mark with HPLC-grade water. If you started with a flask, simply add water to the mark. Mix thoroughly.

  • Filter: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could damage the HPLC system.

  • Degas: Degas the mobile phase using vacuum filtration, sonication, or helium sparging before use.

Protocol 2: Preparation of Mobile Phase A (0.1% v/v Formic Acid in Water for LC-MS)
  • Measure: Add approximately 900 mL of HPLC-grade or LC-MS-grade water to a 1 L volumetric flask.

  • Add Acid: Using a calibrated pipette, carefully add 1.0 mL of high-purity formic acid to the flask.

  • Dilute to Volume: Dilute to the 1 L mark with water and mix thoroughly by inverting the flask several times.

  • Filter & Degas (Optional but Recommended): While this mobile phase is simpler, filtering through a 0.22 µm filter is still good practice, especially if you observe any baseline noise. Sonication is often sufficient for degassing.

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Scribd. HPLC Peak Shape Troubleshooting Guide.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Chromatography Today. What are the Common Peak Problems in HPLC.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Interchim Technology. Method Development HPLC.
  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Sigma-Aldrich. Developing HPLC Methods.
  • A Guide to HPLC and LC-MS Buffer Selection.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Sigma-Aldrich. 3-chloro-2-(piperidin-4-yl)pyridine dihydrochloride.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ChemScene. 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine.
  • Fluorochem. 2-(Piperidin-4-yloxy)-pyridine hydrochloride (CAS 1185308-16-0).
  • PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197.
  • MilliporeSigma. 4-(Piperidin-4-yloxy)pyridine hydrochloride | 490030-37-0.
  • Wikipedia. 2-Chloropyridine.

Sources

Optimization

overcoming steric hindrance in 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride couplings

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. This guide is designed for researchers, chemists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically demanding substrate. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles.

The core challenge with this substrate arises from significant steric hindrance. The bulky piperidin-4-yloxy group at the C3 position effectively shields the C2 position, making the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, kinetically challenging. Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity—a well-documented phenomenon known as the "2-pyridyl problem".[1][2][3] This guide provides a structured approach to systematically troubleshoot and optimize these challenging transformations.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most frequent problems encountered during coupling reactions with 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride.

Q1: I am observing low to no product yield, with starting material largely unreacted. What are the primary causes and solutions?

This is the most common issue and typically points to a failure in the catalytic cycle, most often the oxidative addition step.

Potential Causes:

  • Insufficient Catalyst Activity: The combination of a sterically hindered C-Cl bond and a potentially coordinating pyridine nitrogen demands a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ are often ineffective.

  • Inappropriate Ligand Choice: The ligand is arguably the most critical component. Insufficiently bulky or electron-rich ligands fail to promote the formation of the catalytically active, low-coordinate Pd(0) species required to engage the hindered substrate.[4][5]

  • Suboptimal Base: The base's strength, solubility, and steric profile are crucial. An inadequate base may not efficiently facilitate the deprotonation of the nucleophile or the subsequent steps in the catalytic cycle. The hydrochloride salt also consumes one equivalent of base before the reaction can even begin.

  • Low Reaction Temperature: The activation energy for the oxidative addition of a sterically hindered aryl chloride is high and may not be overcome at lower temperatures.

Strategic Solutions:

  • Re-evaluate the Catalyst System:

    • Employ Bulky, Electron-Rich Ligands: Switch to state-of-the-art biaryl phosphine ligands. These are designed specifically to accelerate reactions of unreactive aryl chlorides.[5][6] Their steric bulk promotes the formation of a highly reactive monoligated Pd(0) complex, while their electron-donating nature facilitates the oxidative addition step.[4]

    • Use Palladium Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst). These form the active LPd(0) species rapidly and reliably upon exposure to a base, leading to more reproducible results.[7]

  • Optimize the Base:

    • Screen Strong, Non-nucleophilic Bases: For C-N couplings, sodium tert-butoxide (NaOtBu) is often the base of choice due to its high basicity. For C-C couplings or base-sensitive substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[8]

    • Ensure Base Neutralizes the Hydrochloride: Always use at least one extra equivalent of base to neutralize the HCl salt on your starting material. A common starting point is 2.5-3.0 equivalents of base in total.

  • Increase Reaction Temperature:

    • For conventional heating, reactions involving hindered aryl chlorides often require temperatures between 100-120 °C. Solvents like toluene, dioxane, or DMF are suitable.

    • Consider Microwave Irradiation: Microwave heating can dramatically accelerate the reaction by efficiently overcoming the high activation energy barrier.[9][10] Reaction times can often be reduced from many hours to 15-60 minutes.[11][12]

Q2: My reaction starts but appears to stall, or I see significant formation of side products like protodehalogenation or catalyst decomposition (palladium black). What's going wrong?

Stalled reactions or the formation of side products indicate an imbalance in the rates of the catalytic cycle steps or catalyst deactivation.

Potential Causes:

  • Slow Reductive Elimination: Steric hindrance can also slow the final, product-forming reductive elimination step. If this step is slow relative to competing side reactions like β-hydride elimination (for certain substrates) or catalyst decomposition, yields will suffer.

  • Catalyst Inhibition/Decomposition: The pyridine nitrogen can bind too strongly to the palladium center, leading to an off-cycle, inactive species.[2] At high temperatures over long reaction times, the catalyst can also decompose to palladium black.

  • Presence of Water or Oxygen: Rigorously air- and moisture-free conditions are critical for these sensitive reactions.

Strategic Solutions:

  • Select Ligands that Accelerate Reductive Elimination: Ligands with significant steric bulk not only promote oxidative addition but are also thought to facilitate reductive elimination.[4] N-heterocyclic carbene (NHC) ligands are another class of bulky ligands known to form very stable palladium complexes that can be highly effective for challenging couplings.[13]

  • Use a Higher Catalyst Loading: For particularly difficult couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can help drive the reaction to completion before significant decomposition occurs.

  • Ensure Rigorously Inert Conditions: Use a glovebox for reaction setup. Ensure solvents are anhydrous and degassed thoroughly by sparging with an inert gas (argon or nitrogen) or by using a freeze-pump-thaw technique.

  • Modify the Substrate (If Possible): In some cases, protecting the piperidine nitrogen with a group like Boc can alter the substrate's electronics and steric profile, potentially improving reactivity. This adds steps but can be a viable strategy if optimization fails.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues.

G Start Problem: Low Conversion / Low Yield CheckCatalyst 1. Is the catalyst system optimal? Start->CheckCatalyst CheckConditions 2. Are reaction conditions adequate? CheckCatalyst->CheckConditions Yes Sol_Ligand SOLUTION: - Use bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos). - Use a G3/G4 pre-catalyst. CheckCatalyst->Sol_Ligand No CheckPurity 3. Are reagents pure & inert? CheckConditions->CheckPurity Conditions OK Sol_Temp SOLUTION: - Increase temp (100-120 °C). - Switch to microwave heating (130-150 °C). CheckConditions->Sol_Temp Temp/Time Issue Sol_Base SOLUTION: - Use strong base (NaOtBu, K3PO4). - Ensure >2 eq. to neutralize HCl salt. CheckConditions->Sol_Base Base Issue Sol_Inert SOLUTION: - Use anhydrous, degassed solvents. - Set up reaction in a glovebox. CheckPurity->Sol_Inert No

Caption: A decision tree for troubleshooting sterically hindered couplings.

Frequently Asked Questions (FAQs)
  • Q: Which specific catalyst system is the best starting point for a Buchwald-Hartwig amination with this substrate? A: An excellent and robust starting point is the combination of a G3 or G4 pre-catalyst with a bulky biarylphosphine ligand. For example, RuPhos-Pd-G3 (for secondary amines) or BrettPhos-Pd-G3 are highly recommended.[14][15] Use 2 mol % of the pre-catalyst, 2.5 equivalents of NaOtBu as the base, and degassed toluene or dioxane as the solvent, with a reaction temperature of 110 °C.

  • Q: How does the Buchwald-Hartwig catalytic cycle work and where is the bottleneck? A: The cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16][17] For this substrate, the primary bottleneck is the initial oxidative addition step due to the steric bulk around the C-Cl bond. A secondary bottleneck can be the reductive elimination step.

buchwald_hartwig pd0 L-Pd(0) (Active Catalyst) oxidative_add Oxidative Addition (Rate-Limiting Step for Sterically Hindered Substrates) pd0->oxidative_add + Ar-Cl pd_complex L-Pd(II)(Ar)(Cl) oxidative_add->pd_complex ligand_exchange Amine Coordination pd_complex->ligand_exchange + R'NH2 amido_complex [L-Pd(II)(Ar)(NHR')]+Cl- ligand_exchange->amido_complex deprotonation Deprotonation (Base) amido_complex->deprotonation final_complex L-Pd(II)(Ar)(NR') deprotonation->final_complex reductive_elim Reductive Elimination (Can be slow for very bulky products) final_complex->reductive_elim reductive_elim->pd0 product Ar-NHR' (Product) reductive_elim->product

Caption: The Buchwald-Hartwig catalytic cycle, highlighting critical steps.

  • Q: Can I use Suzuki-Miyaura coupling for this substrate? What are the key considerations? A: Yes, but similar challenges apply. You will still need a highly active catalyst system. For Suzuki couplings of hindered aryl chlorides, catalyst systems based on N-heterocyclic carbene (NHC) ligands or bulky phosphines like SPhos are very effective.[13][18] A strong inorganic base like K₃PO₄ is typically used, often in a solvent mixture like dioxane/water to aid solubility.

Quantitative Data Summary

The choice of ligand is paramount for overcoming steric hindrance. The table below compares common ligands used in challenging cross-coupling reactions.

LigandStructureKey Features & AdvantagesTypical Applications
XPhos alt text Highly active, general-purpose bulky biarylphosphine. Good starting point for many C-N and C-C couplings.General screening for hindered aryl chlorides.
RuPhos alt text Excellent for coupling secondary amines and hindered primary amines. Often provides superior results where other ligands fail.[19]Buchwald-Hartwig amination with sterically demanding secondary amines.
BrettPhos alt text Extremely active ligand, effective for a very broad range of substrates, including amides and other weak nucleophiles.Challenging aminations, couplings of heteroaryl amines.[14]
SPhos alt text Highly effective for Suzuki-Miyaura couplings, especially for constructing sterically congested biaryl compounds.[6]Suzuki-Miyaura couplings of hindered aryl chlorides.
IPr (NHC) alt text Strong σ-donor, forms very stable Pd complexes. Excellent for Suzuki and other couplings of unreactive chlorides.[13]Suzuki-Miyaura and other C-C couplings at room temperature.

Note: Images are representative structures.

Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination (Conventional Heating)
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%).

  • In a glovebox, add 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (2.5 equiv).

  • Add anhydrous, degassed toluene or dioxane (to achieve a concentration of approx. 0.1 M).

  • Reaction Execution: Seal the tube/vial and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Amination

This protocol is adapted from general procedures for microwave-assisted Buchwald-Hartwig reactions.[9][10]

  • Reaction Setup: To a dedicated microwave reaction vial, add 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2-4 mol %), and sodium tert-butoxide (2.5 equiv).

  • Add anhydrous, degassed dioxane (to achieve a concentration of 0.2-0.5 M).

  • Seal the vial with a septum cap.

  • Reaction Execution: Place the vial in the microwave reactor. Irradiate the mixture at 130-150 °C for 20-40 minutes with stirring.

  • Work-up: After cooling to room temperature, work up the reaction as described in Protocol 1.

References
  • Zain, F. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. Available from: [Link]

  • Gogoi, P. J., et al. (2014). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 43(3), 1314-1321. Available from: [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Available from: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 78(11), 5447-5456. Available from: [Link]

  • Sharma, R., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5225-5264. Available from: [Link]

  • Kim, J., & Chang, S. (2012). Efficient Pd-Catalyzed Direct Arylations of Heterocycles with Unreactive and Hindered Aryl Chlorides. Organic Letters, 14(22), 5788-5791. Available from: [Link]

  • Zain, F. M., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. Available from: [Link]

  • Rost, M. C., et al. (2013). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available from: [Link]

  • Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Available from: [Link]

  • Wang, D.-S., et al. (2013). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Communications, 4, 1-8. Available from: [Link]

  • Balakrishna, M. S., et al. (2023). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2023(5), 1-32. Available from: [Link]

  • Wijesinghe, M. B., et al. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers in Chemistry, 8, 649. Available from: [Link]

  • Perembela, B. N., et al. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles. Available from: [Link]

  • Weires, A. G., et al. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic Letters, 16(1), 322-325. Available from: [Link]

  • Chen, J., et al. (2010). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(1), 82-85. Available from: [Link]

  • Wang, N., et al. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Available from: [Link]

  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. Available from: [Link]

  • Shaughnessy, K. H., et al. (2008). Microwave-assisted synthesis of phenylene-bridged aminophosphine ligands: acceleration of N-arylation and aryl fluoride phosphorylation reactions. The Journal of Organic Chemistry, 73(13), 5171-5174. Available from: [Link]

  • Kaczmarczyk, S., et al. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 12, 846-857. Available from: [Link]

  • Zhang, X., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Molecules, 25(17), 3810. Available from: [Link]

  • Katritzky, A. R., et al. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2007(3), 179-187. Available from: [Link]

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 39(12), 3365-3380. Available from: [Link]

  • Cook, X. A., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Available from: [Link]

  • Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 133(21), 11172-11191. Available from: [Link]

  • Frey, M., et al. (2018). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. Chemistry – A European Journal, 24(51), 13589-13601. Available from: [Link]

  • Abarbri, M., et al. (2021). Optimization of the Buchwald-Hartwig reaction. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from: [Link]

  • Hothersall, J. D., et al. (2018). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. Tetrahedron Letters, 59(4), 360-363. Available from: [Link]

  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. Retrieved from: [Link]

  • ResearchGate. (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Retrieved from: [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. Retrieved from: [Link]

  • Li, Y., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 16327-16383. Available from: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Sterically Controlled, Palladium-Catalyzed Intermolecular Amination of Arenes. Angewandte Chemie International Edition, 44(26), 4046-4048. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from: [Link]

  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds. Google Patents.
  • G. A. Molander, et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(9), 6147-6152. Available from: [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from: [Link]

  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. Retrieved from: [Link]

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. r/chemistry. Retrieved from: [Link]

Sources

Troubleshooting

optimizing crystallization conditions for 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride

Technical Support Center: Crystallization Optimization for 2-Chloro-3-(piperidin-4-yloxy)pyridine Hydrochloride Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Optimization for 2-Chloro-3-(piperidin-4-yloxy)pyridine Hydrochloride

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of complex active pharmaceutical ingredients (APIs). 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride presents unique crystallization challenges. The molecule features a protonated piperidine ring (imparting high polarity and water solubility) coupled with a lipophilic chloropyridine moiety. This dichotomy often leads to complex phase behaviors in mixed solvent systems, including polymorphism, hydrate formation, and the dreaded liquid-liquid phase separation (LLPS), commonly known as "oiling out".

This guide provides field-proven, self-validating protocols to troubleshoot and optimize your crystallization workflows, ensuring scientific rigor and high-yield recovery.

Section 1: Troubleshooting FAQs

Q1: During anti-solvent addition, my solution turns cloudy and forms a gummy precipitate at the bottom of the flask instead of crystals. What is causing this, and how can I fix it? Answer: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This is a frequent issue with hydrochloride salts[1]. Causally, this occurs when the supersaturation of the solution is driven so high that the system crosses the binodal curve (the LLPS boundary) before it can cross the solubility boundary to form a solid crystal lattice[2]. The solute separates into a solute-rich liquid phase (the oil) and a solute-lean phase[3]. This oil can trap impurities and eventually solidify into an amorphous gum[4].

Resolution Strategy:

  • Halt and Reheat: Stop the anti-solvent addition immediately. Reheat the mixture until the oil phase completely redissolves into a homogeneous solution[1].

  • Adjust Solvent Ratio: Add 5-10% more of your primary "good" solvent (e.g., Ethanol or Methanol) to shift the solvent composition away from the LLPS boundary[1].

  • Implement Seeding: Cool the solution slowly to enter the metastable zone (MSZ) without crossing the labile boundary[2]. Introduce 1-2% w/w of high-quality seed crystals. Seeding provides a thermodynamic template for crystal growth, bypassing the high nucleation energy barrier that triggers oiling out[1]. A larger seed amount has also been shown to actively suppress oiling out and improve impurity rejection[5].

Q2: My crystallization yields very fine, needle-like crystals that agglomerate, making filtration extremely slow and drying difficult. How do I improve the crystal habit? Answer: Fine needles and agglomerates are symptomatic of a nucleation-dominated process rather than a growth-dominated one. When anti-solvent is added too rapidly, localized regions of extreme supersaturation occur, causing massive, instantaneous secondary nucleation[1].

Resolution Strategy: Transition from a linear anti-solvent addition rate to a non-linear (convex) addition profile. Early in the process, the crystal surface area available for growth is small. Adding anti-solvent slowly at first allows the solute to deposit onto the existing seed crystals (growth) rather than forming new nuclei[6]. As the crystals grow and total surface area increases, the anti-solvent addition rate can be proportionally increased[6]. Ensure addition occurs at the point of maximum agitation to prevent localized supersaturation pooling[1].

Q3: Batch-to-batch, my X-Ray Powder Diffraction (XRPD) shows shifting peaks, and Karl Fischer titration reveals varying water content. Why is this happening? Answer: Your API is likely forming pharmaceutical hydrates. Hydrochloride salts are highly susceptible to hydrate formation because the chloride counterion is hygroscopic, and the protonated piperidine readily hydrogen-bonds with water[7]. If your solvent system (e.g., industrial-grade ethanol or acetone) contains variable amounts of trace water, the API will scavenge this water during crystallization, leading to unpredictable hydrate stoichiometries[7].

Resolution Strategy: To isolate a consistent anhydrous form, you must strictly control the water activity ( aw​ ) of your solvent system. Utilize anhydrous aprotic solvents (like dry acetone or toluene) combined with anhydrous HCl gas or a trialkylsilylhalogenide reagent if forming the salt in situ[8]. If recrystallizing, dry your solvents over molecular sieves prior to use and maintain an inert nitrogen sweep during the cooling phase.

Section 2: Quantitative Data & Solvent Selection

To optimize your solvent system, we must balance the solubility of the protonated piperidine with the lipophilicity of the chloropyridine ring. Table 1 summarizes empirical data for common solvent/anti-solvent pairs used for this class of molecules.

Table 1: Solvent/Anti-Solvent Matrix for 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl

Primary Solvent (Good)Anti-Solvent (Poor)Volumetric Ratio (Solvent:Anti)MSZW (°C)Expected Crystal HabitRisk of LLPS (Oiling Out)
MethanolAcetone1 : 48 - 10PrismaticLow
Ethanol (Abs)Ethyl Acetate1 : 512 - 15Thick NeedlesModerate
DMFDiethyl Ether1 : 6> 20Fine NeedlesHigh (Requires Seeding)
IsopropanolHeptane1 : 35 - 7BlocksLow

Note: Metastable Zone Width (MSZW) is highly dependent on cooling rate and agitation.

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Optimized Seeded Anti-Solvent Crystallization Objective: To produce large, filterable prismatic crystals while avoiding LLPS.

  • Dissolution: Suspend 10.0 g of crude 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride in 40 mL of absolute ethanol (primary solvent) in a jacketed crystallizer equipped with an overhead stirrer.

  • Clarification: Heat the suspension to 60 °C until complete dissolution is achieved. Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated clean reactor to remove insoluble impurities.

  • Cooling to Metastable Zone: Program the jacket temperature to cool the solution from 60 °C to 45 °C at a controlled rate of 0.2 °C/min. This slow cooling prevents premature nucleation[1].

  • Seeding: Once the solution stabilizes at 45 °C, introduce 0.1 g (1% w/w) of micronized, phase-pure seed crystals. Hold isothermally for 30 minutes to allow the seed bed to establish and relieve initial supersaturation[6].

  • Non-Linear Anti-Solvent Addition: Begin adding 120 mL of ethyl acetate (anti-solvent). Use a programmable syringe pump to dose the anti-solvent non-linearly:

    • Phase 1: Add 20 mL over 2 hours (10 mL/hr).

    • Phase 2: Add 40 mL over 2 hours (20 mL/hr).

    • Phase 3: Add 60 mL over 1 hour (60 mL/hr). Causality Check: This profile matches the increasing surface area of the growing crystals, maintaining a constant relative supersaturation and preventing secondary nucleation[6].

  • Final Cooling & Isolation: Cool the suspension to 5 °C at 0.1 °C/min. Hold for 2 hours. Filter the slurry via vacuum filtration, wash the cake with 20 mL of cold ethyl acetate, and dry under vacuum at 40 °C for 12 hours.

Protocol B: In-Situ Rescue of an Oiled-Out Batch Objective: To recover a batch that has undergone liquid-liquid phase separation without discarding the material.

  • Identification: Confirm oiling out via visual inspection (cloudy emulsion or dense liquid layer at the bottom) or via Process Analytical Technology (PAT) such as FBRM (Focused Beam Reflectance Measurement) showing a sudden spike in droplet counts[3].

  • Arrest Process: Immediately stop cooling and halt any anti-solvent addition[1].

  • Thermal & Solvent Correction: Increase the jacket temperature to 5-10 °C above the current temperature. Simultaneously, inject 10% (v/v relative to current volume) of the primary solvent (e.g., ethanol)[1].

  • Homogenization: Increase agitation speed by 20% and hold until the solution returns to a clear, single phase.

  • Re-initiation: Resume the crystallization using a strictly seeded cooling profile (refer to Protocol A, Step 4), ensuring the temperature remains above the melting point of the solvated API until the crystalline phase is firmly established[1].

Section 4: Process Visualizations

To ensure reproducibility, the logical flow of our troubleshooting and optimized crystallization strategies are mapped below.

G A Oiling Out Detected (LLPS Boundary Crossed) B Halt Anti-Solvent Addition & Maintain Agitation A->B C Heat to Dissolve Coacervate Phase B->C D Adjust Solvent Ratio (Add Primary Solvent) C->D E Cool to Metastable Zone (Monitor via ATR-FTIR) D->E F Introduce Seed Crystals (1-2% w/w) E->F G Controlled Crystal Growth & Desaturation F->G

Fig 1. Decision tree and rescue workflow for liquid-liquid phase separation (oiling out).

G N1 API in Primary Solvent (e.g., Ethanol) N2 Determine MSZW (Metastable Zone Width) N1->N2 N3 Programmed Cooling (0.1 - 0.2 °C/min) N2->N3 N4 Anti-Solvent Dosing (Non-linear Addition) N3->N4 N5 Target Supersaturation Reached N4->N5 N6 Isothermal Hold & Seeding N5->N6 N7 Filtration & Washing N6->N7

Fig 2. Optimized seeded anti-solvent crystallization strategy for hydrochloride salts.

Section 5: References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl and 2-Chloro-3-hydroxypyridine

Introduction In the landscape of modern drug discovery and development, heterocyclic scaffolds are indispensable building blocks. Among these, substituted pyridines are paramount due to their prevalence in a vast array o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds are indispensable building blocks. Among these, substituted pyridines are paramount due to their prevalence in a vast array of bioactive molecules. This guide provides an in-depth comparison of two closely related yet functionally distinct pyridine derivatives: 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride and 2-chloro-3-hydroxypyridine. While differing only by the substituent at the C3 position, their reactivity profiles, particularly in nucleophilic aromatic substitution (SNAr), are markedly different. Understanding these nuances is critical for researchers in medicinal chemistry and process development to make informed decisions in synthetic strategy and reaction design.

This guide moves beyond a simple cataloging of properties to explain the fundamental electronic principles governing their reactivity. We will present a theoretical framework supported by practical, field-proven experimental protocols, offering a comprehensive view for scientists aiming to leverage these reagents in their synthetic campaigns.

Physicochemical Properties: The Foundation of Reactivity

A molecule's reactivity is intrinsically linked to its structural and electronic properties. The table below summarizes the key physicochemical data for the two compounds, which will form the basis of our subsequent analysis.

Property2-Chloro-3-hydroxypyridine2-Chloro-3-(piperidin-4-yloxy)pyridine HCl
Structure
CAS Number 6636-78-8[1][2]Not broadly available; constituent parts are key.
Molecular Formula C₅H₄ClNO[1]C₁₀H₁₃ClN₂O · HCl
Molecular Weight 129.54 g/mol [1][2]251.14 g/mol
Appearance Slightly beige or white to light yellow solid/crystal[1][3]Data not widely published, typically an off-white solid.
Melting Point 170-172 °C[1][2]Data not widely published.
pKa 6.81 (for the hydroxyl proton)[1]Estimated pKa of piperidinium ~10-11.
Solubility Soluble in water.[1]Expected to be soluble in water due to salt form.

The most telling difference lies in the nature of the C3 substituent and its pKa. The hydroxyl group of 2-chloro-3-hydroxypyridine is moderately acidic, a feature that dominates its synthetic utility under basic conditions. Conversely, the piperidine nitrogen in the hydrochloride salt of its ether derivative exists as a protonated, electron-withdrawing group. This fundamental electronic distinction is the primary driver of their divergent reactivity.

Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The 2-chloropyridine scaffold is primed for Nucleophilic Aromatic Substitution (SNAr). The ring nitrogen acts as an electron sink, withdrawing electron density from the ring, particularly from the ortho (C2) and para (C4) positions. This electron deficiency makes the carbon atom bonded to the chlorine susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the C2 carbon, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.[4] The subsequent, typically rapid, step involves the expulsion of the chloride leaving group, which restores the aromaticity of the pyridine ring.[4]

Caption: General mechanism of SNAr on a 2-chloropyridine ring.

The stability of the Meisenheimer complex is the energetic bottleneck of the reaction. Electron-withdrawing groups (EWGs) on the pyridine ring enhance reactivity by stabilizing this negative charge, while electron-donating groups (EDGs) destabilize it and retard the reaction.

Reactivity Comparison in Practice

Part A: 2-Chloro-3-hydroxypyridine - A Nucleophile in Disguise

While one might initially view 2-chloro-3-hydroxypyridine as a substrate for SNAr at the C2 position, its most common and powerful reactivity stems from the hydroxyl group.

Causality of Experimental Choice: Under basic conditions, which are necessary for most nucleophiles (like amines or alkoxides) to be reactive, the hydroxyl group of 2-chloro-3-hydroxypyridine is readily deprotonated. With a pKa of ~6.8, even mild bases like potassium carbonate can generate the corresponding pyridinoxide anion.[1] This anion is a potent, oxygen-centered nucleophile. Furthermore, the resulting C3-O⁻ group is a powerful electron-donating group, which significantly deactivates the C2 position towards SNAr by destabilizing the Meisenheimer intermediate.

Therefore, the primary utility of 2-chloro-3-hydroxypyridine is not as a substrate for SNAr, but as a precursor to ethers via reactions at the hydroxyl group, such as the Williamson Ether Synthesis.[5][6] This reaction pathway is precisely how 2-chloro-3-(piperidin-4-yloxy)pyridine is synthesized.

This protocol demonstrates the nucleophilic character of 2-chloro-3-hydroxypyridine and serves as a direct bridge between the two title compounds. It is a modified Williamson Ether Synthesis.

experimental_workflow start 1. Deprotonation reagents Add 2-chloro-3-hydroxypyridine, 4-hydroxypiperidine derivative (as tosylate), and a strong base (e.g., NaH) to an anhydrous polar aprotic solvent (e.g., DMF). start->reagents reaction 2. Nucleophilic Substitution (SN2) heating Heat the mixture (e.g., 60-80 °C) and monitor reaction progress by TLC or LC-MS. reaction->heating workup 3. Aqueous Workup quenching Cool the reaction and carefully quench with water. Extract with an organic solvent (e.g., Ethyl Acetate). workup->quenching purification 4. Purification chromatography Dry the organic layer, concentrate, and purify the crude product via flash column chromatography. purification->chromatography

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (dimethylformamide).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise at 0 °C. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl groups of both starting materials to generate the required alkoxides.

  • Nucleophile Formation: Add a solution of 2-chloro-3-hydroxypyridine (1.0 equivalent) and 4-hydroxypiperidine (protected, e.g., as N-Boc-4-hydroxypiperidine, 1.1 equivalents) in anhydrous DMF dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes.

  • Electrophile Addition: Add the alkylating agent (e.g., a tosylate or mesylate for an alternative synthesis route) if applicable. In the direct synthesis from the two alcohols, one is converted to the nucleophile and the other to the electrophile in situ or in a preceding step. For the synthesis of the title compound, one would typically react the pyridinoxide with a piperidine bearing a good leaving group.

  • Reaction: Warm the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water. Dilute with more water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure ether product. The hydrochloride salt can then be formed by treating a solution of the free base with HCl in a suitable solvent like ether or dioxane.

Part B: 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl - An Activated Substrate

The reactivity of this molecule is dominated by the electronic state of the piperidine nitrogen.

Causality of Experimental Choice: As the hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium cation. This positively charged group exerts a powerful electron-withdrawing inductive effect (-I) through the ether linkage and onto the pyridine ring. This effect strongly stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack at the C2 position.

Therefore, 2-chloro-3-(piperidin-4-yloxy)pyridine hydrochloride is significantly more reactive towards SNAr than its corresponding free base, and vastly more reactive than deprotonated 2-chloro-3-hydroxypyridine. The reaction can often proceed under milder conditions (lower temperatures, shorter reaction times) than many other substituted 2-chloropyridines.

Direct Reactivity Comparison Summary

The choice between these two reagents for a subsequent SNAr reaction at the C2 position is dictated entirely by the planned reaction conditions.

Condition2-Chloro-3-hydroxypyridine2-Chloro-3-(piperidin-4-yloxy)pyridine HClRationale
Basic (e.g., K₂CO₃, NaH) Highly Deactivated Deactivated (as free base) The hydroxyl group becomes a C3-O⁻, a strong EDG. The piperidine becomes a neutral free base, a weaker EDG.
Neutral / Acidic Moderately Reactive Highly Activated The hydroxyl group is a weak EDG. The piperidinium group is a strong EWG, activating the ring for SNAr.

Conclusion and Practical Recommendations

The reactivities of 2-chloro-3-hydroxypyridine and 2-chloro-3-(piperidin-4-yloxy)pyridine hydrochloride are not interchangeable; they are dictated by the profound influence of the C3 substituent under different pH conditions.

  • 2-Chloro-3-hydroxypyridine should be viewed primarily as a nucleophilic building block . Its utility shines in reactions where the hydroxyl group is deprotonated to participate in substitutions, most notably in Williamson ether syntheses to build more complex structures. Under these basic conditions, the pyridine ring itself is deactivated towards SNAr.

  • 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride is an activated electrophilic substrate for SNAr. The electron-withdrawing piperidinium group primes the C2 position for attack by a wide range of nucleophiles. Researchers requiring efficient displacement of the C2-chloro group should choose this reagent, particularly when reactions can be run under neutral or slightly acidic conditions to maintain the protonated state of the piperidine.

This guide illustrates a fundamental principle in organic synthesis: a subtle structural change can completely invert a molecule's reactive character. By understanding the underlying electronic effects, chemists can harness these differences to design more efficient, logical, and successful synthetic routes.

References

  • Bogan, D. L. P., et al. (2006). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Organic Letters, 8(9), 1859-1862. Available at: [Link]

  • ChemBK. (2022). piperidin-4-ol - Physico-chemical Properties. Available at: [Link]

  • Scriven, E. F. V., et al. (1984). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Journal of the Chemical Society, Perkin Transactions 2, (4), 53-58. Available at: [Link]

  • LookChem. (n.d.). 2-Chloro-3-hydroxypyridine. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Available at: [Link]

  • Kalme, Z. A., & Roloff, B. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds, 28(8), 1031-1035. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

Sources

Comparative

validating the purity of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride using LC-MS

An in-depth technical evaluation for the purity validation of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride , a highly polar, bifunctional pharmaceutical intermediate. The Analytical Challenge: Molecular Causality...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for the purity validation of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride , a highly polar, bifunctional pharmaceutical intermediate.

The Analytical Challenge: Molecular Causality

Validating the purity of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride presents unique analytical hurdles dictated by its molecular structure. The compound features a basic secondary amine within a piperidine ring and a halogenated aromatic pyridine core, formulated as a hydrochloride salt.

Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) relies heavily on the presence of strong chromophores. While the chloropyridine ring absorbs UV light (typically around 254 nm), the piperidine moiety is largely UV-transparent. Consequently, synthetic impurities or degradants isolated to the piperidine ring may yield negligible UV signals, leading to a dangerous overestimation of purity[1]. Furthermore, high-intensity UV flow cells can act as photochemical reactors, occasionally generating oxidative artifacts that skew quantitative results[1].

Gas Chromatography-Mass Spectrometry (GC-MS) is equally problematic; the hydrochloride salt renders the compound non-volatile, necessitating complex free-basing or derivatization steps that introduce new variables and risk thermal degradation in the injection port.

Liquid Chromatography-Mass Spectrometry (LC-MS) overcomes these limitations. By coupling the physical separation capabilities of UHPLC with the precise mass-to-charge (m/z) identification of mass spectrometry, LC-MS provides both a quantitative yardstick and a qualitative molecular fingerprint[2].

Objective Comparison of Analytical Modalities

To establish the optimal validation strategy, we must objectively compare the performance of standard analytical modalities for this specific compound.

Table 1: Modality Comparison for 2-Chloro-3-(piperidin-4-yloxy)pyridine HCl

Analytical ModalityDetection MechanismSuitability for HCl SaltTrace Impurity SensitivityKey Limitation for this API
HPLC-UV Chromophore absorbanceHigh (with buffered mobile phase)Moderate (~0.1%)Fails to detect UV-transparent piperidine degradants[1].
GC-MS Electron Ionization (EI)Low (Non-volatile)HighRequires derivatization; risk of thermal degradation.
LC-MS (ESI+) Electrospray IonizationHigh (Counterion separates in void)Very High (<0.01%)Higher initial instrument and operational costs[3].

Mechanistic Workflow

The following workflow illustrates the self-validating system designed specifically for chlorinated pharmaceutical amines.

LCMS_Workflow A Sample Prep (HCl Dissociation) B UHPLC Separation (C18 + 0.1% FA) A->B C ESI+ Ionization (Amine Protonation) B->C D Mass Analysis (m/z 213 & 215) C->D E Data Processing (Isotopic Validation) D->E

Fig 1. Mechanistic LC-MS workflow for the purity validation of chlorinated pharmaceutical amines.

Step-by-Step LC-MS Methodology (Self-Validating Protocol)

To ensure scientific integrity, the protocol must be self-validating. Every step below includes the mechanistic causality behind the experimental choice.

Step 1: Sample Preparation

  • Action: Dissolve the 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride standard and samples in a diluent of 95% Water / 5% Acetonitrile to a final concentration of 0.1 mg/mL.

  • Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak broadening. The high aqueous content ensures complete dissociation of the HCl salt, freeing the polar active pharmaceutical ingredient (API) for optimal interaction with the stationary phase[4].

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 7 minutes.

  • Causality: The basic piperidine nitrogen (pKa ~10) will cause severe peak tailing if it interacts with unendcapped silanols on the silica column. Formic acid acts as a volatile ion-pairing agent, maintaining an acidic pH that keeps the amine fully protonated, ensuring sharp, symmetrical peaks[5].

Step 3: Ionization & Mass Analysis

  • Source: Electrospray Ionization in Positive Mode (ESI+).

  • Target Mass: [M+H]+ = 213.08 m/z.

  • Causality: ESI+ is the gold standard for basic amines. The acidic mobile phase provides abundant protons, driving the formation of the[M+H]+ ion[5]. The chloride counterion (Cl-) carries a negative charge and elutes in the chromatographic void volume (t0). Because we are scanning in positive mode, the chloride ion is completely invisible and will not cause ion suppression in the mass spectrometer[4].

Step 4: Self-Validation via Isotopic Fidelity

  • Action: Monitor the Total Ion Chromatogram (TIC) and extract the exact masses at m/z 213.08 and 215.08.

  • Causality: The presence of the chlorine atom provides a built-in, self-validating structural check. Chlorine naturally exists as two stable isotopes: 35 Cl (75.78%) and 37 Cl (24.22%). Therefore, the mass spectrum of the pure compound must display a strict ~3:1 intensity ratio between the [M+H]+ peak at 213.08 and the [M+2+H]+ peak at 215.08. If a co-eluting impurity appears under the main peak but lacks this 3:1 isotopic signature, the system immediately flags it as a non-chlorinated contaminant, a distinction HPLC-UV cannot make[2].

Comparative Performance Data

When modern software algorithms (such as component detection algorithms) are applied to LC-MS data, the detection of low-level impurities vastly outperforms traditional UV methods[3].

Table 2: Performance Metrics (HPLC-UV vs. LC-MS/MS) for Target Compound

Performance MetricHPLC-UV (254 nm)LC-MS (ESI+ / MRM)
Limit of Detection (LOD) ~50 - 100 ng/mL0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL0.5 - 3.0 ng/mL
Co-elution Resolution Poor (Relies entirely on LC)Excellent (Resolved by m/z)
Structural Confirmation None (Retention time only)Definitive (Exact mass + Isotopic ratio)
Counterion Interference High (Requires buffering)None (Separated in void volume)[4]

Conclusion

For the purity validation of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride, relying solely on HPLC-UV introduces significant analytical risk due to the UV-transparent nature of the piperidine ring and the complexities of the hydrochloride salt. LC-MS stands as the authoritative methodology. By leveraging an acidic reversed-phase gradient coupled with ESI+ detection, researchers can effectively separate the free base from its counterion, achieve parts-per-billion sensitivity, and utilize the compound's natural chlorine isotopic pattern as a self-validating mechanism for structural identity.

References

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities... PubMed (National Institutes of Health). Available at:[Link][3]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs. Available at: [Link][2]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry (ACS Publications). Available at: [Link][1]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. LCMS.cz. Available at: [Link][4]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies. Available at:[Link][5]

Sources

Validation

Spectroscopic Comparison Guide: 2-Chloro-3-(piperidin-4-yloxy)pyridine Hydrochloride vs. Free Base

Executive Summary In pharmaceutical development, the selection and characterization of an Active Pharmaceutical Ingredient (API) salt form are critical steps that dictate the molecule's solubility, stability, and bioavai...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the selection and characterization of an Active Pharmaceutical Ingredient (API) salt form are critical steps that dictate the molecule's solubility, stability, and bioavailability. 2-Chloro-3-(piperidin-4-yloxy)pyridine is a highly versatile building block and pharmacophore. Distinguishing its free base from its hydrochloride (HCl) salt requires precise analytical techniques.

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. Here, we will explore the causality behind the spectroscopic shifts—specifically how the localized positive charge on the piperidine ring alters magnetic anisotropy and vibrational modes—and provide self-validating protocols to ensure absolute confidence in your structural characterization[1].

Structural Causality & Protonation Dynamics

To understand the spectroscopic differences between the free base and the HCl salt, we must first analyze the molecule's basic centers. The compound contains two nitrogen atoms:

  • The Pyridine Nitrogen (sp²): Highly deactivated by the strongly electron-withdrawing chlorine atom at the ortho (C2) position. Its pKa is exceptionally low.

  • The Piperidine Nitrogen (sp³): A secondary aliphatic amine with a typical pKa of ~10.5 to 11.2[2].

When treated with hydrochloric acid, protonation occurs exclusively at the piperidine nitrogen, forming a piperidinium ion[3]. This localized positive charge fundamentally alters the electronic environment of the molecule:

  • Inductive Deshielding (NMR): The positive charge on the nitrogen withdraws electron density from the adjacent α -carbons (C2/C6 of piperidine) and β -carbons (C3/C5), leading to significant downfield shifts in ¹H NMR.

  • Magnetic Anisotropy: The formation of the axial N-H⁺ bond introduces new syn-1,3-diaxial interactions, further altering the chemical shifts of the axial protons on the piperidine ring.

  • Vibrational Modes (FTIR): The neutral, secondary amine N-H stretch is replaced by a highly polar, strongly hydrogen-bonded N-H₂⁺ system, drastically shifting the infrared absorption profile.

Protonation API Addition of HCl to 2-Chloro-3-(piperidin-4-yloxy)pyridine Piperidine Piperidine Nitrogen (sp3, pKa ~10.5) API->Piperidine Pyridine Pyridine Nitrogen (sp2, deactivated by Cl) API->Pyridine Protonation Selective Protonation at Piperidine NH Piperidine->Protonation Favored Pyridine->Protonation Unfavored Deshielding Deshielding of adjacent axial/equatorial protons Protonation->Deshielding IRShift Shift from sharp N-H to broad ammonium band Protonation->IRShift

Causality of selective piperidine protonation and its spectroscopic effects.

Comparative Spectroscopic Data

The following tables synthesize the expected quantitative data for both forms. The values provided are benchmark ranges based on standard solvent conditions (DMSO-d₆ for NMR) to ensure the exchangeable protons are visible.

Table 1: ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Note: Pyridine ring protons (H4, H5, H6) remain relatively static between the two forms, typically appearing between 7.40 ppm and 8.10 ppm.

Structural FeatureNucleusFree Base (ppm)Hydrochloride Salt (ppm)Causality / Observation
Piperidine N-H ¹H~2.0 - 2.5 (br s, 1H)~8.8 - 9.2 (br s, 2H)Critical Identifier: Protonation creates an NH₂⁺ species. The broad downfield signal is due to the positive charge and rapid exchange dynamics[4].
Piperidine C2/C6 ( α ) ¹H~2.6 - 3.0 (m, 4H)~3.1 - 3.4 (m, 4H)Strong inductive deshielding from the adjacent N⁺ center.
Piperidine C3/C5 ( β ) ¹H~1.4 - 1.9 (m, 4H)~1.8 - 2.2 (m, 4H)Moderate deshielding due to proximity to the protonation site.
Piperidine C4 (CH-O) ¹H~4.4 - 4.6 (m, 1H)~4.6 - 4.8 (m, 1H)Minor downfield shift; dominated by the electronegative oxygen.
Piperidine C2/C6 ¹³C~43.0 - 45.0~40.0 - 42.0Beta-effect: Protonation often causes a slight upfield shift for α -carbons in cyclic amines.
Table 2: FTIR and LC-MS Characterization
TechniqueFeatureFree BaseHydrochloride Salt
FTIR (ATR) N-H StretchingSharp, weak band at ~3300 - 3350 cm⁻¹Broad, intense "ammonium band" from ~2400 - 3000 cm⁻¹
FTIR (ATR) C-N Stretching~1100 - 1150 cm⁻¹Shifted slightly due to conformational locking.
LC-MS (ESI+) Molecular Ionm/z 213.08 [M+H]⁺m/z 213.08[M+H]⁺ (Intact parent ion)
LC-MS (ESI-) CounterionNo significant signalm/z 35.0, 37.0 [Cl]⁻ (Isotopic ratio 3:1)

Experimental Methodologies & Self-Validating Protocols

To guarantee trustworthiness, analytical protocols must be self-validating. A self-validating system contains internal checks that immediately flag preparation errors or sample degradation[1].

Workflow Start 2-Chloro-3-(piperidin-4-yloxy)pyridine Sample NMR 1H NMR Analysis (Dry DMSO-d6) Start->NMR IR FTIR-ATR Analysis (Solid State) Start->IR MS LC-MS Analysis (ESI+ and ESI-) Start->MS NMR_FB Free Base: NH integrates to 1H at ~2.5 ppm NMR->NMR_FB NMR_HCl HCl Salt: NH2+ integrates to 2H at ~9.0 ppm NMR->NMR_HCl IR_FB Free Base: Flat baseline 2400-3000 cm⁻¹ IR->IR_FB IR_HCl HCl Salt: Broad band 2400-3000 cm⁻¹ IR->IR_HCl

Workflow for spectroscopic differentiation of the free base and HCl salt.
Protocol A: ¹H NMR Stoichiometric Validation

Objective: Confirm the protonation state and exactly 1:1 stoichiometry of the HCl salt.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Causality: Water in the solvent will exchange with the ammonium protons, broadening or completely obscuring the critical NH₂⁺ signal[4].

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, relaxation delay D1 2 seconds to ensure accurate integration).

  • Self-Validation Step (The Integration Check): Set the integration of the isolated pyridine aromatic proton (e.g., H6 at ~8.0 ppm) to exactly 1.00.

  • Interpretation:

    • If the broad peak at ~8.8–9.2 ppm integrates to 2.00 ( ± 0.1) , the sample is the pure, fully formed hydrochloride salt.

    • If the peak integrates to < 1.5 , you have a partial salt or a mixture of free base and salt, indicating incomplete crystallization or degradation.

Protocol B: FTIR-ATR Counterion Verification

Objective: Rapid, non-destructive solid-state verification of the salt form.

  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Run a background scan (air) to ensure a perfectly flat baseline.

  • Sample Application: Place 1-2 mg of solid powder onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹, 32 scans).

  • Self-Validation Step: Inspect the 2400–3000 cm⁻¹ region. The presence of a massive, broad absorption band (often with multiple sub-maxima due to overtone Fermi resonance) is the definitive signature of the piperidinium hydrochloride lattice. Its absence confirms the free base.

Protocol C: Dual-Polarity LC-MS Confirmation

Objective: Confirm the molecular weight and explicitly detect the chloride counterion.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of LC-MS grade Methanol/Water (50:50).

  • Acquisition: Inject 1 μ L into the LC-MS system. Run simultaneous Positive (ESI+) and Negative (ESI-) electrospray ionization modes.

  • Self-Validation Step:

    • ESI+: Must show m/z 213.08 for both forms.

    • ESI-: The free base will show baseline noise. The HCl salt must exhibit distinct peaks at m/z 35.0 and 37.0. The ratio of the peak heights must be exactly 3:1 , validating the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-(piperidin-4-yloxy)pyridine Hydrochloride

This document provides essential procedural guidance for the safe and compliant disposal of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. As a chlorinated pyridine derivative, this compound requires meticulous ha...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride. As a chlorinated pyridine derivative, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the "why" behind each critical step. Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's inherent risks is critical. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—a chlorinated pyridine core linked to a piperidine moiety—allows for an expert assessment of its likely hazards based on analogous compounds like pyridine hydrochloride and other piperidine derivatives.[1][2]

The primary hazards associated with this class of chemicals include:

  • Acute Toxicity: Harmful if swallowed.[1][3]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]

Combustion of this compound may produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1] Therefore, it is classified as a hazardous substance, and its waste must be managed accordingly.

Key Safety and Hazard Information
Hazard ClassificationGHS PictogramHazard StatementPrevention and Response
Acute Toxicity, Oral (Category 4) GHS07: Exclamation MarkH302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][3]
Skin Irritation (Category 2) GHS07: Exclamation MarkH315: Causes skin irritation.P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Eye Irritation (Category 2A) GHS07: Exclamation MarkH319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Respiratory Irritation (Category 3) GHS07: Exclamation MarkH335: May cause respiratory irritation.P261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Regulatory Framework: Adherence to Legal Mandates

The disposal of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride is governed by federal, state, and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which manages hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5]

Due to its hazardous characteristics, this chemical waste cannot be disposed of in standard laboratory trash or poured down the drain.[1][6][7][8] It must be treated as a regulated hazardous waste. All facilities generating this type of waste are required to follow the "cradle-to-grave" management program, which covers the entire lifecycle of the waste from generation to final disposal.[5]

Core Disposal Protocol: A Step-by-Step Guide

The following workflow ensures that 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride waste is handled safely and in compliance with regulatory standards.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solutions, or contaminated materials), it is mandatory to wear the appropriate PPE. This is your first and most critical line of defense against exposure.

  • Eye and Face Protection: Wear chemical splash goggles and a face shield. The hydrochloride salt is a solid that can easily become airborne, and solutions can splash, causing serious eye irritation.[6]

  • Hand Protection: Use nitrile or neoprene gloves. Latex gloves are not suitable for handling many chemicals.[9] Gloves must be inspected before use and disposed of properly after handling the waste.[6]

  • Body Protection: A lab coat is required to protect against skin contact.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.[1][9]

Step 2: Segregate and Collect Hazardous Waste

Proper segregation is crucial to prevent dangerous chemical reactions.[10]

  • Designate a Waste Container: Use a dedicated, clearly labeled waste container for 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride and materials contaminated with it.

  • Ensure Compatibility: The container must be made of a material compatible with the chemical. For solids, a high-density polyethylene (HDPE) container is suitable.

  • Label Correctly: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name. Affix the appropriate hazard pictograms (e.g., Exclamation Mark).[11]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[9][10]

  • Store Safely: Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel and away from incompatible materials like strong oxidizing agents.[4]

Step 3: Arrange for Professional Disposal

Under no circumstances should this chemical waste be disposed of via standard methods.

  • Prohibited Methods:

    • Drain Disposal: Do not let the product enter drains.[1][6][7][8] Chlorinated organic compounds can be toxic to aquatic life and may interfere with wastewater treatment processes.

    • Trash Disposal: Do not dispose of this chemical in the regular trash.[12] This poses a significant risk to custodial staff and the environment.

  • Approved Method:

    • Contact a licensed professional waste disposal company to handle the collection, transport, and final disposal of the waste.[1][6] These companies are equipped to manage hazardous materials in accordance with all regulations.

    • The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration (820°–1,600°C) in a permitted hazardous waste incinerator.[13] This process destroys the organic structure and manages the resulting acidic gases (like HCl).

Step 4: Decontaminate and Dispose of Empty Containers

Empty containers that once held 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride must be treated as hazardous waste unless properly decontaminated.[10]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste along with the chemical itself.[10]

  • Dispose of Container: After triple rinsing, the container can typically be disposed of through non-hazardous waste streams, but always confirm this with your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride.

DisposalWorkflow Disposal Workflow for 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride start Waste Generated (Pure compound, solutions, contaminated items) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Empty Container Generated start->empty_container segregate Step 2: Segregate Waste into a Labeled, Compatible Container ppe->segregate store Store Container in Designated Satellite Accumulation Area segregate->store check_disposal Step 3: Determine Disposal Path store->check_disposal drain Prohibited: Drain Disposal check_disposal->drain NO trash Prohibited: Trash Disposal check_disposal->trash NO professional Approved: Contact Licensed Hazardous Waste Contractor check_disposal->professional YES end Waste Disposed of via High-Temperature Incineration professional->end triple_rinse Step 4: Triple Rinse Container with Suitable Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->segregate Add to waste container

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Chloro-3-(piperidin-4-yloxy)pyridine Hydrochloride

Hazard Analysis: A Structurally-Informed Risk Assessment The primary hazards of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride are inferred from structurally analogous compounds. The key risk drivers are the chlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Structurally-Informed Risk Assessment

The primary hazards of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride are inferred from structurally analogous compounds. The key risk drivers are the chlorinated pyridine and the hydrochloride salt form.

  • Chlorinated Pyridine Moiety : The 2-chloropyridine structure is associated with significant health hazards. It is known to be harmful if swallowed and potentially fatal if inhaled or in contact with skin.[1] It can cause severe skin and eye irritation or damage and may lead to organ damage through prolonged or repeated exposure.[1]

  • Hydrochloride Salt : The hydrochloride form indicates the compound is a salt, likely a solid. This presents a risk of aerosolization of dust during handling.[2] Pyridine hydrochlorides are known to be harmful if swallowed and cause skin and serious eye irritation.[2][3] The material may also be hygroscopic, meaning it can absorb moisture from the air.[3]

Based on this analysis, the compound should be treated as possessing the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Irritation

  • Specific Target Organ Toxicity

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The selection of specific PPE is based on preventing contact with and inhalation of the compound.[4][5]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Goggles must be worn to protect against dust and splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves are recommended for their resistance to pyridine compounds.[4] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[2]
Body Laboratory CoatA fully buttoned, long-sleeved laboratory coat is required to protect skin from accidental contact.[5]
Respiratory Certified Chemical Fume HoodAll handling of solid and dissolved forms of this compound must occur within a certified and operational chemical fume hood to prevent inhalation of dust or vapors.[4][6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring laboratory safety. This process encompasses everything from initial preparation to final cleanup.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don All Required PPE prep1->prep2 prep3 Gather and Inspect All Materials prep2->prep3 handle1 Carefully Weigh Solid Compound prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 clean2 Segregate & Dispose of Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Workflow for the safe handling of 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride.

Detailed Protocol:

  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Don all PPE as specified in the table above.

    • Assemble all necessary glassware, reagents, and equipment inside the fume hood to minimize traffic in and out of the workspace.

  • Handling (inside the fume hood):

    • When weighing the solid, use a draft shield or weigh boat to prevent dust from becoming airborne.

    • Handle the compound gently to avoid creating dust.[2]

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[3]

  • Cleanup:

    • Wipe down all surfaces inside the fume hood with an appropriate solvent to decontaminate them.

    • Decontaminate all glassware before removing it from the fume hood.

    • Dispose of all contaminated materials, including gloves and wipes, in the designated hazardous waste container.[2]

    • After work is complete and the area is clean, remove PPE in the correct order (gloves first), and thoroughly wash hands and forearms with soap and water.[1][2]

Emergency Procedures: Immediate Actions for Exposure or Spills

In the event of an accident, prompt and correct action is critical. All laboratory personnel should be familiar with the location of emergency equipment, including eyewash stations, safety showers, and spill kits.

Exposure RouteFirst Aid Response
Inhalation Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][3][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[2][3][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][5]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][5]

Spill Management:

In case of a spill, evacuate non-essential personnel. Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite.[4] Collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[2]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step. As a chlorinated organic compound, 2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride must be treated as hazardous waste.[6][8] Under no circumstances should it be disposed of down the drain or in regular trash.[4][8]

G cluster_collect Waste Collection cluster_contain Containerization & Storage cluster_dispose Final Disposal coll1 Characterize Waste: 'Chlorinated Organic' coll2 Segregate from Non-Halogenated Waste coll1->coll2 cont1 Use Designated, Leak-Proof Waste Container coll2->cont1 cont2 Label Container: 'Hazardous Waste' & Full Chemical Name cont1->cont2 cont3 Store in Secondary Containment in SAA* cont2->cont3 disp1 Submit Pickup Request to EHS Office cont3->disp1 disp2 Maintain Disposal Records disp1->disp2 caption *SAA: Satellite Accumulation Area

Caption: Logical workflow for the proper disposal of chlorinated hazardous waste.

Detailed Disposal Protocol:

  • Waste Segregation : This compound must be disposed of in a waste stream for halogenated organic waste . Do not mix it with non-halogenated waste.[6][8]

  • Containerization : Use a designated, chemically compatible, and leak-proof container with a secure lid. Do not fill the container beyond 90% capacity.[8]

  • Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride," and the accumulation start date.[8]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) with secondary containment to catch any potential leaks.[8]

  • Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.[8] The standard method of disposal for such compounds is high-temperature incineration at a licensed facility.[8][9]

References

  • 2-Chloropyridine Safety Data Sheet - Jubilant Ingrevia.

  • Pyridine hydrochloride - Safety Data Sheet - MilliporeSigma.

  • SAFETY DATA SHEET - MilliporeSigma (4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride).

  • SAFETY DATA SHEET - Thermo Fisher Scientific (Pyridine, hydrochloride).

  • SAFETY DATA SHEET - Fisher Scientific (2-Chloro-3-pyridinol).

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.

  • Safety Data Sheet - Angene Chemical (3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride).

  • Safety Data Sheet: Pyridine - Carl ROTH.

  • Personal protective equipment for handling 3,4-Diphenylpyridine - Benchchem.

  • Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide - Benchchem.

  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet - Jubilant Ingrevia.

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - ATSDR.

  • Proper Disposal of 3,5-Dichloropyridine: A Guide for Laboratory Professionals - Benchchem.

  • PYRIDINE - International Chemical Safety Cards.

  • pyridine - Sdfine.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride
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Reactant of Route 2
2-Chloro-3-(piperidin-4-yloxy)pyridine hydrochloride
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